BGC20-761
Beschreibung
Eigenschaften
IUPAC Name |
2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPGYWZVPDDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17375-63-2 | |
| Record name | BGC-20-761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGC-20-761 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine found in a variety of plant species and in the venom of the Sonoran Desert toad (Incilius alvarius).[1][2][3] It is a potent, short-acting psychedelic that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the synthesis, characterization, and pharmacology of 5-MeO-DMT, intended for a technical audience in the fields of chemistry and pharmacology.
Synthesis of 5-MeO-DMT
The chemical synthesis of 5-MeO-DMT was first reported in 1936.[4][5] Several synthetic routes have since been developed, with the Fischer indole synthesis and the Speeter-Anthony tryptamine synthesis being two of the most common methods.
Fischer Indole Synthesis
A multi-gram scale process for clinical use has been developed utilizing an optimized Fischer indole reaction.[6][7][8] This one-step procedure is a preferred method for large-scale synthesis.[2]
Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a widely cited method for preparing various substituted tryptamines, including 5-MeO-DMT.[2][3] This route has been adapted for the large-scale production of related compounds like psilocin and psilocybin.[2][3]
A general synthetic pathway is outlined below:
References
- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers [frontiersin.org]
- 5. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - OPEN Foundation [open-foundation.org]
- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
BGC20-761: A Technical Guide to its Mechanism of Action at the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGC20-761 is a selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT6 receptor. We will delve into its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound and the 5-HT6 Receptor
The 5-HT6 receptor is a compelling target for the therapeutic intervention of cognitive disorders.[2] Its exclusive localization in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it a focal point for drug discovery.[3] this compound has emerged as a significant tool compound for elucidating the role of the 5-HT6 receptor in cognitive processes. As a selective antagonist, this compound blocks the constitutive and serotonin-induced activity of the 5-HT6 receptor, leading to downstream effects that have been shown to enhance memory and cognition.[1][3] This guide will provide an in-depth analysis of the molecular mechanisms underlying these effects.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its binding affinity and functional potency at the 5-HT6 receptor and other off-target receptors. The following tables summarize the key quantitative data available for this compound.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Species | Kᵢ (nM) |
| 5-HT6 | Human | 20 [1] |
| 5-HT2A | Human | 69[1] |
| D2 | Human | 140[1] |
| 5-HT2A | Rat | 470[1] |
| 5-HT2C | Rat | 675[1] |
| D2, D3, D4, DAT, SERT | Rat | >10,000[1] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Species | Value |
| Functional Antagonism (cAMP) | 5-HT6 | - | Data not publicly available |
Mechanism of Action: Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] As an antagonist, this compound binds to the 5-HT6 receptor and prevents this signaling cascade initiated by serotonin.
Beyond the canonical Gs/cAMP pathway, 5-HT6 receptor signaling is known to be more complex, involving other pathways that can influence neuronal function. These include the mTOR and ERK signaling cascades. While the direct effect of this compound on these alternative pathways has not been explicitly detailed in the available literature, its antagonism of the 5-HT6 receptor would be expected to modulate these downstream effects.
Canonical Gs/cAMP Signaling Pathway
The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor, thereby inhibiting the production of cAMP. This is the foundational antagonistic action that leads to its physiological effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. The following sections outline the standard protocols for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor, such as [³H]-LSD.[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor (e.g., 10 µM methiothepin).[4]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.
Objective: To determine the functional antagonist potency of this compound at the 5-HT6 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Buffers.
-
384-well plates.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and allow them to adhere and grow to the appropriate confluency.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes).[5]
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration, predetermined in a separate experiment) to stimulate cAMP production and incubate for a further 30 minutes.[5]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the inhibition of the serotonin-induced cAMP response against the concentration of this compound. Determine the IC50 value using non-linear regression analysis.
In Vivo Model: Scopolamine-Induced Memory Deficit
This model is used to assess the potential of a compound to reverse cognitive deficits.
Objective: To evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment in rats.
Animals: Adult male rats.
Procedure:
-
Habituation: Acclimate the rats to the testing environment (e.g., a social recognition or spatial memory task apparatus).
-
Drug Administration:
-
Behavioral Testing: After a further interval, conduct the memory task (e.g., social recognition, novel object recognition, or Morris water maze).
-
Data Collection and Analysis: Record the relevant behavioral parameters (e.g., time spent exploring a novel object or animal, latency to find a hidden platform). Analyze the data to determine if this compound significantly reverses the memory deficits induced by scopolamine.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity as an antagonist at this receptor make it a suitable probe for preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of 5-HT6 receptor antagonism. Future studies should aim to further elucidate the downstream signaling consequences of this compound-mediated 5-HT6 receptor blockade, particularly in relation to non-canonical signaling pathways, to fully unravel its complex mechanism of action.
References
In-Depth Technical Guide: BGC20-761 Affinity for Serotonin and Dopamine Receptors
This technical guide provides a comprehensive overview of the binding characteristics of BGC20-761, a selective antagonist for specific serotonin and dopamine receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: this compound Ki Values
The inhibitory constants (Ki) of this compound for various human and rat serotonin and dopamine receptors are summarized in the table below. These values indicate the affinity of this compound for each receptor, with lower values signifying higher affinity.
| Receptor Subtype | Species | Ki (nM) |
| 5-HT6 | Human | 20[1][2] |
| 5-HT2A | Human | 69[1][2] |
| Dopamine D2 | Human | 140[1][2] |
| 5-HT2A | Rat | 470[2] |
| 5-HT2C | Rat | 675[2] |
| Dopamine D2 | Rat | >10,000[2] |
| Dopamine D3 | Rat | >10,000[2] |
| Dopamine D4 | Rat | >10,000[2] |
| Dopamine Transporter (DAT) | Rat | >10,000[2] |
| Serotonin Transporter (SERT) | Rat | >10,000[2] |
Experimental Protocols
The Ki values presented were determined using radioligand binding assays. While the specific protocols for this compound are not publicly detailed, the following represents a standard methodology for such experiments.
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human or rat receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-LSD for 5-HT6 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways
This compound acts as an antagonist at 5-HT6, 5-HT2A, and D2 receptors. The following diagrams illustrate the canonical signaling pathways of these receptors.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[3] This coupling leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression.[4][5]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq alpha subunit.[1] Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which can then phosphorylate a variety of cellular proteins, leading to diverse physiological responses.[1]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a GPCR that couples to the Gi alpha subunit.[7] Activation of Gi inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduced activity of PKA.[7] The βγ subunit of the G protein can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Unraveling the Identity of BGC20-761: A Case of Mistaken Identity in Drug Development
In the landscape of pharmaceutical research and development, the precise identification of a compound is paramount. An initial investigation into the discovery and history of a substance designated "BGC20-761" has revealed a compelling case of mistaken identity, with several distinct therapeutic agents emerging under similar nomenclature. This report aims to dissect the available information, highlighting the different entities associated with this designation and clarifying their unique developmental pathways.
Our comprehensive search has identified multiple compounds, each with a distinct mechanism of action and therapeutic target. The most prominent of these are:
-
EGb 761: A standardized extract of Ginkgo biloba, extensively studied for its potential neuroprotective effects and cognitive-enhancing properties.[1][2][3][4][5]
-
ARQ 761: A prodrug of beta-lapachone, which has been investigated in clinical trials for the treatment of pancreatic cancer.[6]
-
BGC20-1531: A novel prostanoid EP4 receptor antagonist that has been evaluated in human models of headache.[7][8]
-
LNCB74: An antibody-drug conjugate with the protocol number 24-761, currently in Phase 1 clinical trials for advanced solid tumors.[9]
Given the overlap in naming conventions, it is crucial to differentiate between these compounds to provide an accurate and in-depth technical guide as requested. The following sections will briefly summarize the available information on each of these entities.
EGb 761: A Neuroprotective Agent from Ginkgo biloba
EGb 761 is a well-characterized and widely researched standardized extract from the leaves of the Ginkgo biloba tree. Its development has been focused on the treatment of cognitive impairment and dementia.[1][2]
Mechanism of Action: The therapeutic effects of EGb 761 are believed to be multifactorial. Key mechanisms include:
-
Antioxidant Properties: The flavonoid constituents of EGb 761 are potent free radical scavengers, protecting neuronal cells from oxidative damage.[4][5]
-
Improved Cerebral Blood Flow: The terpenoid components, particularly ginkgolides, are known to inhibit platelet-activating factor, leading to improved microcirculation in the brain.[5]
-
Mitochondrial Protection: EGb 761 has been shown to protect mitochondria from oxidative stress and improve cellular energy metabolism.[1]
-
Neurotransmitter Modulation: It can influence various neurotransmitter systems, contributing to its cognitive-enhancing effects.[5]
-
Anti-apoptotic Effects: The extract has been shown to modulate the expression of apoptotic markers, such as the bax/bcl-2 ratio, promoting neuronal survival.[10]
A proposed signaling pathway for the neuroprotective effects of EGb 761 involves the activation of Heme Oxygenase 1 (HO-1), which in turn can lead to the production of antioxidant molecules and the activation of pathways involved in neurogenesis and cell survival.[11]
Clinical Development: EGb 761 has been the subject of numerous clinical trials to assess its efficacy and safety in treating conditions such as mild cognitive impairment and dementia.[1][2][12]
ARQ 761: A Targeted Therapy for Pancreatic Cancer
ARQ 761 is a prodrug of beta-lapachone, a compound that has shown promise in cancer therapy. Its development has been focused on its potential as a combination therapy for solid tumors, particularly pancreatic cancer.[6]
Mechanism of Action: The primary mechanism of action of ARQ 761 is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. NQO1 metabolizes beta-lapachone, leading to a futile redox cycle that generates high levels of reactive oxygen species (ROS) and causes DNA damage, ultimately leading to cancer cell death.
Clinical Development: A Phase I/Ib clinical trial (NCT02514031) was conducted to determine the maximum tolerated dose, safety, and efficacy of ARQ 761 in combination with gemcitabine and nab-paclitaxel in patients with metastatic, recurrent, or unresectable pancreatic cancer.[6] The study also aimed to correlate NQO1 expression with clinical outcomes.[6]
BGC20-1531: An Investigational Treatment for Headache
BGC20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor. Its development has been centered on its potential to prevent headache and associated vascular changes.[7][8]
Mechanism of Action: Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and it is known to cause headache and vasodilation. The EP4 receptor is one of the receptors through which PGE2 exerts its effects. By blocking the EP4 receptor, BGC20-1531 was hypothesized to prevent PGE2-induced headache and dilatation of cerebral arteries.
Clinical Development: A clinical study investigated the efficacy of BGC20-1531 in a human model of PGE2-induced headache.[7][8] The study was a three-way cross-over trial where healthy volunteers received different doses of BGC20-1531 or placebo, followed by an infusion of PGE2.[7] The results of this study did not show a significant difference in headache response or prevention of arterial dilation with BGC20-1531 compared to placebo.[7]
LNCB74 (Protocol #: 24-761): An Antibody-Drug Conjugate for Solid Tumors
LNCB74 is a B7-H4 targeted antibody-drug conjugate currently in early-stage clinical development for the treatment of advanced solid tumors.[9]
Mechanism of Action: Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that consist of an antibody linked to a cytotoxic payload. The antibody component of LNCB74 targets B7-H4, a protein that is overexpressed on the surface of various cancer cells. This targeting allows for the selective delivery of the cytotoxic drug to tumor cells, minimizing damage to healthy tissues.
Clinical Development: A Phase 1, open-label, dose-escalation and dose-expansion study (NCT06774963) is currently underway to evaluate the safety, tolerability, and recommended Phase 2 dose of LNCB74 in patients with advanced solid tumors, including ovarian, breast, endometrial, biliary tract, and non-small cell lung cancer.[9]
The designation "this compound" does not correspond to a single, uniquely identifiable therapeutic agent in the publicly available scientific literature. Instead, it appears to be a composite of different numerical and alphabetical identifiers assigned to a range of distinct drug development programs. To proceed with the creation of a detailed technical guide, it is imperative to first clarify which of the aforementioned compounds—EGb 761, ARQ 761, BGC20-1531, or LNCB74 (Protocol #: 24-761)—is the subject of interest. Each of these agents has a unique discovery and development history, mechanism of action, and clinical trial profile that would form the basis of a comprehensive whitepaper. Without this clarification, any attempt to generate a technical guide would be speculative and inaccurate.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of EGb-761? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PHASE 1, OPEN-LABEL, DOSE ESCALATION AND DOSE EXPANSION STUDY FOR LNCB74, A B7-H4 TARGETED ANTIBODY DRUG CONJUGATE, AS MONOTHERAPY IN PARTICIPANTS WITH ADVANCED SOLID TUMORS | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Molecular evidence of the neuroprotective effect of Ginkgo biloba (EGb761) using bax/bcl-2 ratio after brain ischemia in senescence-accelerated mice, strain prone-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. trial.medpath.com [trial.medpath.com]
BGC20-761 Receptor Binding Affinity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGC20-761 is an experimental tryptamine analog that has garnered interest for its potential antipsychotic and memory-enhancing effects. Its pharmacological activity is primarily attributed to its antagonist action at specific serotonin and dopamine receptors. This technical guide provides a comprehensive overview of the receptor binding affinity profile of this compound, presenting quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.
Receptor Binding Affinity Profile
This compound exhibits a distinct binding affinity profile, with its highest affinity for the serotonin 5-HT6 receptor, followed by the 5-HT2A and dopamine D2 receptors. The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
Quantitative Binding Affinity Data
The binding affinities of this compound for various human and rat receptors are summarized in the tables below. This data is crucial for understanding the compound's potency and selectivity.
Table 1: Binding Affinity (Kᵢ) of this compound for Human Receptors
| Receptor | Kᵢ (nM) |
| 5-HT₆ | 20[1] |
| 5-HT₂ₐ | 69[1] |
| D₂ | 140[1] |
Table 2: Binding Affinity (Kᵢ) of this compound for Rat Receptors
| Receptor | Kᵢ (nM) |
| 5-HT₂ₐ | 470[1] |
| 5-HT₂꜀ | 675[1] |
| D₂ | >10,000[1] |
| D₃ | >10,000[1] |
| D₄ | >10,000[1] |
| DAT (Dopamine Transporter) | >10,000[1] |
| SERT (Serotonin Transporter) | >10,000[1] |
Experimental Protocols: Radioligand Binding Assays
The binding affinities of this compound were determined using competitive radioligand binding assays. These assays are a standard and robust method for quantifying the interaction between a compound and a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (this compound) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
While the specific protocol used for this compound is detailed in the primary literature, the following are representative, detailed protocols for determining binding affinity at the 5-HT₆, 5-HT₂ₐ, and D₂ receptors.
Workflow for a Competitive Radioligand Binding Assay
Protocol for 5-HT₆ Receptor Binding Assay
-
Receptor Source : Membranes from HEK293 cells stably expressing the human 5-HT₆ receptor.[2]
-
Radioligand : [³H]-LSD (Lysergic acid diethylamide), at a final concentration of approximately 1-2 nM.[2]
-
Non-specific Binding Control : 10 µM Methiothepin.[2]
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2]
-
Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membranes, [³H]-LSD, and either assay buffer (for total binding), 10 µM methiothepin (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at 37°C for 60 minutes.[2]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol for 5-HT₂ₐ Receptor Binding Assay
-
Receptor Source : Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT₂ₐ receptor.
-
Radioligand : [³H]-Ketanserin, at a final concentration around its Kₔ.[3]
-
Non-specific Binding Control : 1 µM Ketanserin.
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membranes, [³H]-Ketanserin, and either assay buffer, unlabeled ketanserin for non-specific binding, or a concentration of this compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ and Kᵢ values for this compound.
-
Protocol for Dopamine D₂ Receptor Binding Assay
-
Receptor Source : Crude membranes prepared from HEK293 cells expressing the recombinant human D₂ receptor.[4]
-
Radioligand : [³H]-Spiperone, at a final concentration of approximately 2-3 times its Kₔ value.[4][5]
-
Non-specific Binding Control : 10 µM (+)-Butaclamol.[6]
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membranes, [³H]-Spiperone, and either assay buffer, (+)-butaclamol for non-specific binding, or a concentration of this compound.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters pre-treated with PEI.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Analyze the data to determine the IC₅₀ and subsequently the Kᵢ of this compound.
-
Signaling Pathways
This compound acts as an antagonist at 5-HT₆, 5-HT₂ₐ, and D₂ receptors. By blocking the binding of the endogenous neurotransmitters (serotonin and dopamine), this compound inhibits the downstream signaling cascades typically initiated by these receptors.
5-HT₆ Receptor Antagonism
The 5-HT₆ receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gₛ protein. Antagonism of this receptor by this compound is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.
5-HT₂ₐ Receptor Antagonism
The 5-HT₂ₐ receptor is a GPCR coupled to the Gₐ/₁₁ pathway. Its activation leads to the stimulation of phospholipase C (PLC). Antagonism of this receptor is a key mechanism of action for many atypical antipsychotic drugs.
Dopamine D₂ Receptor Antagonism
The dopamine D₂ receptor is a GPCR that couples to Gₐᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase. Blockade of D₂ receptors is a hallmark of antipsychotic medications.
Conclusion
This compound is a multi-target ligand with a well-defined receptor binding affinity profile, demonstrating potent antagonism at the 5-HT₆ receptor and moderate affinity for 5-HT₂ₐ and D₂ receptors. This profile underlies its potential therapeutic applications in psychosis and cognitive enhancement. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into the functional consequences of this compound's interaction with these receptors will be crucial in elucidating its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Standardized Ginkgo Biloba Extract EGb 761®
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGb 761® is a standardized and extensively researched extract of Ginkgo biloba leaves, developed by Dr. Willmar Schwabe Pharmaceuticals.[1] It is a complex mixture of active compounds, primarily composed of flavonoid glycosides and terpene lactones, which contribute to its multifaceted pharmacological effects.[2][3] This technical guide provides a comprehensive overview of the composition, mechanisms of action, and key experimental findings related to EGb 761®, with a focus on its neuroprotective, antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.
Data Presentation
Table 1: Composition of Active Constituents in EGb 761®
The standardized composition of EGb 761® ensures a consistent and reproducible pharmacological profile. The primary active components are flavonoid glycosides and terpene trilactones.[2][3][4]
| Constituent Class | Percentage in EGb 761® | Key Components |
| Flavonoid Glycosides | 22.0% - 27.0% | Quercetin, Kaempferol, Isorhamnetin |
| Terpene Trilactones | 5.4% - 6.6% | Ginkgolides A, B, C; Bilobalide |
| Proanthocyanidins | ~7% | Polymers of delphinidin and cyanidin |
| Ginkgolic Acids | < 5 ppm | - |
Table 2: Quantitative Effects of EGb 761® and its Constituents on Oxidative Stress Markers
EGb 761® and its components exhibit significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant systems.
| Assay | Test Substance | IC50 / Effect | Reference |
| Basal ROS Production (RN46A cells) | EGb 761® | IC50 = 3.32 µg/mL | [1] |
| Basal ROS Production (RN46A cells) | Proanthocyanidin (PAC) fraction | IC50 = 0.97 µg/mL | [1] |
| Basal ROS Production (RN46A cells) | Flavone fraction | IC50 = 3.19 µg/mL | [1] |
| DPPH Radical Scavenging | Procyanidins | Strong scavenging activity | [5] |
| DPPH Radical Scavenging | Ginkgo Flavones | Strong scavenging activity | [5] |
| DPPH Radical Scavenging | Ginkgolide | Weak scavenging activity (IC50: 672.2 μg/mL) | [5] |
Table 3: Effects of EGb 761® on Pro-inflammatory Cytokine Levels
EGb 761® has demonstrated potent anti-inflammatory effects by reducing the expression and release of key pro-inflammatory mediators.
| Cytokine | Cell Type / Model | Treatment | Result | Reference |
| TNF-α, IL-6, IL-1β | Myocardial Ischemia-Reperfusion Injury (rat model) | EGb 761 (20 or 40 mg/kg) | Significant decrease in cytokine levels | [6] |
| TNF-α, IL-6 | LPS-stimulated BV2 microglial cells | EGb 761 (10–500 µg/mL) | Significant inhibition of expression and release | [7] |
| IL-6, TNF-α, NO | LPS-treated RAW 264.7 macrophages | EGb 761 (1000 μg/mL) | Effective inhibition of secretion | [8] |
Table 4: Effects of Chronic EGb 761® Administration on Neurotransmitter Levels in the Rat Prefrontal Cortex
Subacute (14-day) oral administration of EGb 761® has been shown to modulate neurotransmitter levels in the prefrontal cortex of rats.[9][10][11]
| Neurotransmitter | EGb 761® Dose (mg/kg) | Change in Extracellular Levels | Reference |
| Dopamine (DA) | 100 and 300 | Significant, dose-dependent increase | [11] |
| Noradrenaline (NA) | 100 and 300 | Modest, significant increase | [11] |
| Serotonin (5-HT) | 100 and 300 | No significant effect | [11] |
| Acetylcholine (ACh) | Not specified | Increase | [10] |
Experimental Protocols
Determination of Antioxidant Activity using the DPPH Assay
This protocol is adapted from a general procedure for assessing the free radical scavenging activity of natural extracts.[5]
Materials:
-
EGb 761® or its isolated components (e.g., ginkgo flavones, ginkgolides)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test substance in methanol.
-
Create a series of dilutions of the test substance in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test substance dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test substance.
-
Determine the IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals.
Western Blot Analysis of Akt/Nrf2 Signaling Pathway Proteins
This protocol is based on the methodology described for investigating the effects of EGb 761® on myocardial tissue.[6][12]
Materials:
-
Tissue or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from tissue or cell samples and determine the protein concentration.
-
Denature the protein samples by boiling in loading buffer.
-
Separate the proteins based on molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Neurotransmitter Levels by In Vivo Microdialysis and HPLC
This protocol is a summary of the methods used to measure extracellular neurotransmitter levels in the rat brain.[9][10][11][13]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Analytical column
Procedure:
-
Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex) of the anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect the dialysate samples at regular intervals using a fraction collector.
-
Analyze the dialysate samples for neurotransmitter content using a validated HPLC method.
-
Quantify the neurotransmitter concentrations based on standard curves.
Mandatory Visualization
Caption: EGb 761® activates the Akt/Nrf2 signaling pathway, leading to an enhanced antioxidant response.
Caption: EGb 761® inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
Caption: Experimental workflow for the analysis of neurotransmitter levels following EGb 761® administration.
References
- 1. Proanthocyanidins from Ginkgo biloba extract EGb 761® exert antioxidative activity in vitro and antiamnesic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Flavonoid Glycosides and Terpene Trilactones in the Extract of Ginkgo biloba and Evaluation of Their Inhibitory Activity towards Fibril Formation of β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ginkgo biloba extract-761 protects myocardium by regulating Akt/Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ginkgo biloba leaf extract (EGb 761®) and its specific acylated flavonol constituents increase dopamine and acetylcholine levels in the rat medial prefrontal cortex: possible implications for the cognitive enhancing properties of EGb 761® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ginkgo biloba extract-761 protects myocardium by regulating Akt/Nrf2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Ginkgo biloba extract EGb 761® and its main constituent flavonoids and ginkgolides increase extracellular dopamine levels in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
BGC20-761: A Tryptamine Analog with Procognitive Potential in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BGC20-761, a novel tryptamine analog also identified as 5-methoxy-2-phenyl-N,N-dimethyltryptamine (PMDT), has emerged as a compound of interest in neuroscience research due to its potential therapeutic applications, particularly in the realm of cognitive enhancement. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its profile. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of available data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a synthetic tryptamine derivative that has been investigated for its effects on the central nervous system. Structurally distinct, it has demonstrated a unique pharmacological profile, primarily acting as an antagonist at multiple serotonin (5-HT) and dopamine receptors. Its highest affinity is for the 5-HT6 receptor, a target that has been a focal point for the development of cognitive enhancers.[1] Preclinical studies have suggested that this compound possesses antipsychotic-like properties and, more significantly, the ability to improve memory consolidation.[1] This guide will delve into the specifics of its receptor binding profile, the functional consequences of this binding, and the behavioral outcomes observed in animal models.
Mechanism of Action
The primary mechanism of action of this compound is attributed to its antagonist activity at the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the brain, with high densities in regions critical for learning and memory, such as the hippocampus and cortex. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit downstream signaling pathways, leading to an increase in the release of several key neurotransmitters, including acetylcholine and glutamate. This modulation of cholinergic and glutamatergic systems is a well-established strategy for cognitive enhancement. The memory-enhancing effects of this compound are believed to be mediated through this 5-HT6 receptor-dependent mechanism.[1]
Signaling Pathway of this compound at the 5-HT6 Receptor
References
Theoretical Basis for the Antipsychotic Effects of BGC20-761: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGC20-761 is an experimental compound with a unique pharmacological profile that suggests potential utility as an antipsychotic agent. This technical guide delineates the theoretical basis for its antipsychotic effects, focusing on its interactions with key neurotransmitter systems implicated in the pathophysiology of psychosis. The document provides a comprehensive overview of its receptor binding affinities, the functional roles of its target receptors, detailed protocols for preclinical evaluation of antipsychotic-like activity, and visual representations of the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.
Introduction
The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical unmet need in the treatment of schizophrenia and other psychotic disorders. This compound has emerged as a compound of interest due to its distinct multi-receptor antagonist profile. This guide synthesizes the available preclinical data to provide a robust theoretical framework for its potential antipsychotic action.
Pharmacological Profile of this compound
The antipsychotic potential of this compound is primarily attributed to its antagonist activity at serotonin 5-HT6, 5-HT2A, and dopamine D2 receptors. The affinity of this compound for these receptors has been characterized in vitro, with the following binding affinities (Ki values) reported:
| Receptor Target | Species | Binding Affinity (Ki) (nM) |
| 5-HT6 Receptor | Human | 20 |
| 5-HT2A Receptor | Human | 69 |
| Dopamine D2 Receptor | Human | 140 |
| 5-HT2A Receptor | Rat | 470 |
| 5-HT2C Receptor | Rat | 675 |
Data compiled from publicly available sources.
This binding profile indicates that this compound possesses the highest affinity for the 5-HT6 receptor, followed by the 5-HT2A and dopamine D2 receptors. This multi-target engagement is a key feature of many atypical antipsychotics and forms the basis of its theoretical efficacy.
Theoretical Basis for Antipsychotic Effects
The antipsychotic properties of this compound are theorized to arise from the modulation of three critical neurotransmitter systems:
5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition and mood, such as the cortex and hippocampus. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which is often dysregulated in schizophrenia. The leading hypothesis for the antipsychotic-like effects of 5-HT6 antagonists is their ability to disinhibit the release of acetylcholine and glutamate by reducing GABAergic inhibition.[1] Furthermore, 5-HT6 receptor antagonists have been shown to improve cognitive deficits in preclinical models, a key therapeutic target in schizophrenia that is poorly addressed by current medications.[1]
5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics.[2] These receptors are highly expressed in the cortex, and their blockade is thought to contribute to the antipsychotic effects and the reduced incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[2] The mechanism is believed to involve the modulation of dopamine release in different brain regions. Specifically, 5-HT2A receptor antagonism may increase dopamine release in the prefrontal cortex, which could alleviate negative and cognitive symptoms of schizophrenia, while simultaneously mitigating the dopamine D2 receptor blockade in the striatum, thereby reducing the risk of EPS.
Dopamine D2 Receptor Antagonism
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic signaling in the mesolimbic pathway is a key driver of the positive symptoms of psychosis.[3] Consequently, blockade of dopamine D2 receptors in this pathway is a fundamental mechanism of action for all currently approved antipsychotic medications. By acting as a D2 receptor antagonist, this compound is expected to directly attenuate this hyperdopaminergic state, leading to a reduction in symptoms such as hallucinations and delusions. The moderate affinity of this compound for the D2 receptor, in conjunction with its potent 5-HT2A antagonism, suggests a profile similar to atypical antipsychotics, which may offer a favorable balance between efficacy and side effects.
Preclinical Evaluation of Antipsychotic-Like Effects: Experimental Protocols
To empirically validate the theoretical antipsychotic effects of this compound, a battery of well-established preclinical behavioral assays is recommended. The following are detailed protocols for key experiments.
Conditioned Avoidance Response (CAR) Test
The CAR test is a robust predictor of antipsychotic activity. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acclimation: Allow rats or mice to acclimate to the testing room for at least 60 minutes before the session.
-
Training: Place the animal in one compartment of the shuttle box. A trial begins with the presentation of the CS for 10 seconds. If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor. The CS and US remain on until the animal escapes to the other compartment or for a maximum of 20 seconds. Multiple trials are conducted with a variable inter-trial interval (average of 60 seconds) until a stable baseline of avoidance is achieved (e.g., >80% avoidance).
-
Drug Administration: Administer this compound or vehicle at various doses (e.g., intraperitoneally or orally) at a predetermined time before the test session (e.g., 30-60 minutes).
-
Testing: The test session is identical to the training sessions. The number of avoidance responses, escape responses, and the latency to respond are recorded.
-
-
Expected Outcome for this compound: A dose-dependent decrease in the number of avoidance responses without a significant effect on the number of escape responses would be indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Trial Types: The session consists of a pseudo-random presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, or 85 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Drug Administration: Administer this compound or vehicle prior to the test session.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100].
-
-
Expected Outcome for this compound: If this compound has antipsychotic potential, it would be expected to reverse a deficit in PPI induced by a psychomimetic agent like phencyclidine (PCP) or dizocilpine (MK-801).
Catalepsy Test
The catalepsy test is used to assess the propensity of a compound to induce extrapyramidal side effects, a common liability of dopamine D2 receptor antagonists.
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).
-
Procedure:
-
Drug Administration: Administer this compound or a positive control (e.g., haloperidol) at various doses.
-
Testing: At specified time points after drug administration, gently place the animal's forepaws on the bar.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Expected Outcome for this compound: Due to its atypical profile (potent 5-HT2A antagonism relative to D2 antagonism), this compound is hypothesized to induce significantly less catalepsy compared to typical antipsychotics like haloperidol.
Signaling Pathways
The antipsychotic effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways of the 5-HT6, 5-HT2A, and Dopamine D2 receptors.
Caption: Antagonism of the 5-HT6 receptor by this compound is expected to modulate downstream signaling.
Caption: this compound's antagonism of the 5-HT2A receptor is theorized to impact these signaling events.
Caption: Blockade of the D2 receptor by this compound is a core component of its antipsychotic potential.
Conclusion
The multi-receptor antagonist profile of this compound, with its high affinity for 5-HT6 receptors and moderate affinity for 5-HT2A and dopamine D2 receptors, provides a strong theoretical foundation for its potential as a novel antipsychotic agent. This unique combination of receptor interactions suggests the possibility of a broad spectrum of efficacy, potentially addressing not only the positive symptoms of psychosis but also the cognitive and negative symptoms, with a favorable side effect profile. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of these theoretical antipsychotic effects. Further investigation into the in vivo pharmacology and downstream signaling effects of this compound is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for EGb 761 in a Scopolamine-Induced Amnesia Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the scopolamine-induced amnesia model to evaluate the efficacy of the standardized Ginkgo biloba extract, EGb 761.
Introduction
The cholinergic system is crucial for cognitive functions, including learning and memory.[1][2] Scopolamine, a muscarinic cholinergic receptor antagonist, is widely used to induce a state of amnesia in animal models, mimicking aspects of cognitive impairment seen in conditions like Alzheimer's disease.[1] This model is a valuable tool for screening and characterizing potential nootropic and neuroprotective agents. EGb 761, a standardized extract of Ginkgo biloba leaves, has demonstrated neuroprotective properties and the potential to ameliorate cognitive deficits in various preclinical and clinical studies.[3][4][5] Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways, as well as the modulation of neurotransmitter systems and enhancement of neuroplasticity.[6][7]
Data Presentation
The following tables summarize representative quantitative data from behavioral and molecular assays in a scopolamine-induced amnesia model, demonstrating the potential therapeutic effects of compounds like EGb 761.
Table 1: Performance in Behavioral Tests
| Treatment Group | Morris Water Maze (Escape Latency - seconds) | Passive Avoidance Test (Step-through Latency - seconds) | Y-Maze (% Spontaneous Alternation) |
| Control (Vehicle) | 20 ± 5 | 280 ± 20 | 75 ± 5 |
| Scopolamine (1 mg/kg) | 55 ± 8 | 60 ± 10 | 45 ± 6 |
| Scopolamine + EGb 761 (e.g., 100 mg/kg) | 30 ± 6 | 220 ± 25 | 68 ± 7 |
| Scopolamine + Donepezil (1 mg/kg) | 25 ± 4 | 250 ± 22 | 72 ± 5 |
| Data are presented as mean ± SEM and are representative values compiled from multiple sources.[8] |
Table 2: Hippocampal Molecular Marker Expression
| Treatment Group | p-CREB/CREB Ratio (Fold Change vs. Control) | BDNF/β-actin Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| Scopolamine (1 mg/kg) | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Scopolamine + EGb 761 (e.g., 100 mg/kg) | 0.8 ± 0.15 | 0.9 ± 0.12 |
| Scopolamine + Donepezil (1 mg/kg) | 0.9 ± 0.1 | 0.95 ± 0.1 |
| Data are presented as mean ± SEM and are representative values compiled from multiple sources.[8] |
Experimental Protocols
I. Scopolamine-Induced Amnesia Model
A. Animals:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiments.[8]
B. Amnesia Induction:
-
Prepare a fresh solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine at a dose of 0.4-1 mg/kg via intraperitoneal (i.p.) injection.[8]
-
The injection is typically given 30 minutes before the acquisition trial of the behavioral tests.[8][9]
C. EGb 761 Administration:
-
Prepare EGb 761 in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral (p.o.) administration.
-
A typical effective dose of EGb 761 can range from 25 to 100 mg/kg.[10]
-
Administer EGb 761 orally 60 minutes before the scopolamine injection.[11]
II. Behavioral Assays
A. Morris Water Maze (MWM)
This test assesses spatial learning and memory.[12]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with a non-toxic substance. A small escape platform is submerged 1-2 cm below the water surface.[8]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
Allow the animal to swim freely to find the hidden platform. The time taken to find the platform is the escape latency.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.[8]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.[8]
-
B. Passive Avoidance Test
This test evaluates fear-motivated learning and memory.[1]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, an electric foot shock (e.g., 0.5 mA for 3 seconds) is delivered.[11]
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.
-
C. Y-Maze Test
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[9]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[8]
-
III. Molecular and Biochemical Assays
A. Tissue Collection and Preparation:
-
Following the final behavioral test, euthanize the animals and dissect the hippocampus on an ice-cold plate.
-
Immediately freeze the tissue in liquid nitrogen and store it at -80°C for later analysis.
B. Western Blotting for p-CREB/CREB and BDNF:
-
Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate with primary antibodies against p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
C. Measurement of Cholinergic Markers:
-
Acetylcholine (ACh) and acetylcholinesterase (AChE) levels in the brain can be measured using commercially available ELISA kits according to the manufacturer's instructions.[9]
Visualizations
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Caption: Mechanism of scopolamine-induced amnesia.
References
- 1. criver.com [criver.com]
- 2. Frontiers | Interaction of basal forebrain cholinergic neurons with the glucocorticoid system in stress regulation and cognitive impairment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the use of Ginkgo biloba extract, EGb 761®, in the treatment and management of mild cognitive impairment in Asia: Expert consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgo biloba extract EGb 761® in the symptomatic treatment of mild-to-moderate dementia: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of bilobalide, a component of Ginkgo biloba extract (EGb 761) in global brain ischemia and in excitotoxicity-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
Application Notes and Protocols for Utilizing EGb 761 in Novel Object Recognition (NOR) Tests in Rats
Topic: Using EGb 761 (Standardized Ginkgo Biloba Extract), initially referenced as BGC20-761, in Novel Object Recognition (NOR) Tests in Rats.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents.[1] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1] The NOR task is particularly valuable for assessing the efficacy of nootropic agents and compounds intended to treat cognitive deficits.[2] EGb 761, a standardized extract of Ginkgo biloba, has been investigated for its neuroprotective and cognitive-enhancing properties.[3] These application notes provide a detailed protocol for conducting the NOR test in rats to assess the effects of EGb 761.
Mechanism of Action of EGb 761
EGb 761 is a complex mixture of active compounds, primarily flavonoids and terpenoids, that exert their effects through multiple mechanisms. Its neuroprotective and cognitive-enhancing effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to improve cerebral blood flow and modulate neurotransmitter systems.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age: Young adult (2-3 months) or aged (18-24 months) rats can be used depending on the research question.
-
Housing: Rats should be housed in groups of 2-4 per cage with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.
Apparatus
The NOR test is conducted in a square open-field arena, typically 40 cm x 40 cm x 40 cm or 50 cm x 50 cm x 50 cm, made of a non-porous material for easy cleaning. The arena should be situated in a quiet room with consistent, dim lighting. A video camera is mounted above the arena to record the sessions for later analysis.
Objects
A variety of objects can be used, but they should be of similar size and material, yet distinct in shape and color. Examples include small plastic toys, metal blocks, or glass bottles. It is crucial that the objects are heavy enough that the rats cannot displace them and have no inherent rewarding or aversive properties. The objects should be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.
Experimental Procedure
The NOR protocol consists of three main phases: habituation, training (familiarization), and testing.
1. Habituation Phase:
-
Purpose: To acclimate the rats to the testing arena and reduce exploratory behavior not directed at the objects.
-
Procedure: Each rat is individually placed in the empty open-field arena for 5-10 minutes for 2-3 consecutive days prior to the training phase.[1]
2. Training (Familiarization) Phase (T1):
-
Purpose: To allow the rats to familiarize themselves with two identical objects.
-
Procedure: Two identical objects (A and A) are placed in opposite corners of the arena. A rat is placed in the center of the arena and allowed to explore the objects for a predetermined period, typically 3-5 minutes.[1][2] The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose or paws.
3. Test Phase (T2):
-
Purpose: To assess the rat's ability to discriminate between a familiar and a novel object.
-
Procedure: After a specific inter-trial interval (ITI), which can range from a few minutes to 24 hours depending on whether short-term or long-term memory is being assessed, the rat is returned to the arena. In the arena, one of the familiar objects is replaced with a novel object (A and B). The rat is allowed to explore the objects for 3-5 minutes, and the time spent exploring each object is recorded. The positions of the novel and familiar objects should be counterbalanced across animals.
Drug Administration
EGb 761 is typically administered orally (p.o.) via gavage. The vehicle (e.g., distilled water, saline, or a sweetened milk solution) should be administered to the control group. The timing of administration depends on the study design and can be acute (e.g., 30-60 minutes before the training phase) or chronic (e.g., daily for several weeks leading up to the test). Doses used in rat studies have ranged from 50 to 200 mg/kg.[3]
Data Presentation
The primary measures of cognitive performance in the NOR test are the exploration time for the novel and familiar objects and the Discrimination Index (DI).
Exploration Time: The time (in seconds) the rat spends actively exploring the novel (T_novel) and familiar (T_familiar) objects during the test phase.
Discrimination Index (DI): This index provides a measure of recognition memory, corrected for individual differences in total exploration time. It is calculated using the following formula:
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A positive DI value indicates a preference for the novel object, suggesting that the rat remembers the familiar object. A DI of zero suggests no preference, and a negative value indicates a preference for the familiar object.
Sample Quantitative Data
The following table summarizes hypothetical data from a study investigating the effect of different doses of EGb 761 on NOR performance in aged rats with a 24-hour ITI.
| Treatment Group | Dose (mg/kg, p.o.) | T_familiar (s) (Mean ± SEM) | T_novel (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle Control | 0 | 15.2 ± 1.8 | 16.5 ± 2.1 | 0.04 ± 0.05 |
| EGb 761 | 50 | 12.8 ± 1.5 | 25.3 ± 2.9 | 0.33 ± 0.07* |
| EGb 761 | 100 | 11.5 ± 1.3 | 28.9 ± 3.2 | 0.43 ± 0.08 |
| EGb 761 | 200 | 10.9 ± 1.1 | 30.1 ± 3.5 | 0.47 ± 0.09 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Proposed Signaling Pathways of EGb 761
Caption: Proposed signaling pathways of EGb 761 leading to cognitive enhancement.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of an extract of Ginkgo biloba, EGb 761, on cognitive behavior and longevity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BGC20-761 Administration in Prepulse Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload. Deficits in PPI are observed in various neuropsychiatric disorders, most notably schizophrenia, and are considered a valuable translational biomarker for assessing the efficacy of novel therapeutic agents.[1][2][3][4]
BGC20-761, a standardized extract of Ginkgo biloba leaves (also known as EGb 761®), has demonstrated a range of neuroprotective and cognitive-enhancing properties.[5][[“]][7] These effects are attributed to its complex composition, which includes flavonoids and terpenoids that act synergistically to exert antioxidant, anti-inflammatory, and neurotransmitter-modulating effects.[[“]][7] Notably, chronic administration of EGb 761® has been shown to increase extracellular dopamine levels in the prefrontal cortex, a key brain region involved in the regulation of sensorimotor gating.[[“]][7][[“]][9][10]
These application notes provide detailed protocols for the administration of this compound in animal models for the study of prepulse inhibition, guidance on data presentation, and a visualization of the proposed signaling pathways.
Data Presentation
Quantitative data from prepulse inhibition studies should be summarized to clearly present the effects of this compound. The following tables provide templates for organizing and comparing experimental data.
Table 1: Effect of this compound on Prepulse Inhibition in a Tinnitus Animal Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Animal Model | Key Finding on PPI | Reference |
| This compound (EGb 761®) | 100 | Oral | 3 weeks, daily | Mongolian Gerbil (Noise-Induced Tinnitus) | Showed improvement in tinnitus-related behavioral deficits as measured by gap-PPI. | Krauss et al., 2016 |
| Vehicle Control | N/A | Oral | 3 weeks, daily | Mongolian Gerbil (Noise-Induced Tinnitus) | No improvement in tinnitus-related behavioral deficits. | Krauss et al., 2016 |
Table 2: Proposed General Dosing of this compound for PPI Studies in Rodents
| Animal Model | Dose Range (mg/kg) | Route of Administration | Proposed Duration | Rationale / Reference |
| Rat | 50 - 200 | Oral (gavage) | 14 - 28 days | Based on effective doses in cognitive and neuroprotective studies.[5] Chronic administration is shown to increase prefrontal dopamine.[[“]][[“]][9] |
| Mouse | 100 - 300 | Oral (gavage) | 14 - 28 days | Doses in this range have shown efficacy in rodent models of neurological conditions. |
Experimental Protocols
The following protocols are based on established methodologies for prepulse inhibition testing in rodents and specific administration details from studies using EGb 761®.
This compound Formulation and Administration
-
Formulation: this compound (EGb 761®) is a dry extract. For oral administration, it can be suspended in a vehicle such as 2% agar in water or sweetened condensed milk.[5] The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal model (e.g., 5-10 ml/kg for rats).
-
Administration:
-
Route: Oral gavage is a common and reliable method for ensuring accurate dosing.
-
Frequency: Daily administration is recommended, particularly for chronic studies aiming to investigate the neurochemical effects of this compound.[[“]][[“]][9]
-
Timing: Administer the compound at a consistent time each day. For acute studies, administration timing relative to PPI testing should be optimized based on the pharmacokinetic profile of the extract.
-
Prepulse Inhibition (PPI) Testing Protocol (Rodent Model)
This protocol is a generalized procedure and should be adapted based on the specific laboratory equipment and animal model.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to detect and quantify the animal's startle response.
-
Acclimation:
-
Transport the animals to the testing room at least 1 hour before the experiment to acclimate to the new environment.
-
Place each animal individually into the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Test Session:
-
Habituation: Begin the session with 5-10 presentations of the startle pulse alone (e.g., 120 dB, 40 ms duration) to habituate the initial, potentiated startle response.
-
Trial Types: The main session consists of a pseudorandomized sequence of different trial types:
-
Pulse-alone trials: The startling stimulus (e.g., 120 dB, 40 ms) is presented without a prepulse.
-
Prepulse + Pulse trials: A non-startling prepulse stimulus (e.g., 73, 76, 79, or 82 dB, 20 ms) precedes the startle pulse by a specific inter-stimulus interval (ISI), typically 30-120 ms.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Inter-trial Interval (ITI): The time between trials should be varied, typically ranging from 10 to 30 seconds, to minimize predictability.
-
-
Data Analysis:
-
The startle amplitude is measured as the maximum response within a defined time window following the pulse stimulus.
-
PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Modulating Prepulse Inhibition
The following diagram illustrates the hypothesized mechanism by which chronic this compound administration may improve sensorimotor gating. The primary mechanism is thought to involve the modulation of dopaminergic neurotransmission in the prefrontal cortex (PFC), a critical component of the cortico-striato-pallido-pontine (CSPP) circuitry that regulates PPI.
Caption: Proposed mechanism of this compound on PPI.
Experimental Workflow for this compound PPI Studies
This diagram outlines the typical experimental workflow for investigating the effects of this compound on prepulse inhibition in a rodent model.
Caption: Workflow for this compound PPI studies.
Conclusion
This compound (EGb 761®) presents a promising therapeutic candidate for disorders characterized by sensorimotor gating deficits. Its modulatory effects on the prefrontal dopaminergic system provide a strong rationale for its investigation in the context of prepulse inhibition. The protocols and guidelines presented here offer a framework for researchers to design and conduct robust preclinical studies to evaluate the efficacy of this compound in restoring PPI deficits. Further research is warranted to explore its effects in various animal models of psychiatric disorders and to further elucidate the underlying molecular mechanisms.
References
- 1. Pre-pulse Inhibition [augusta.edu]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Prepulse inhibition of the startle reflex: a window on the brain in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of an extract of Ginkgo biloba, EGb 761, on cognitive behavior and longevity in the rat [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Effects of Ginkgo biloba extract EGb 761® on cognitive control functions, mental activity of the prefrontal cortex and stress reactivity in elderly adults with subjective memory impairment – a randomized double‐blind placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. The Ginkgo biloba extract EGb 761® and its main constituent flavonoids and ginkgolides increase extracellular dopamine levels in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for BGC20-761 (EGb 761) in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC20-761, more commonly known as EGb 761, is a standardized extract of Ginkgo biloba leaves. It is a multi-target compound investigated for its potential in cognitive enhancement and for the symptomatic treatment of age-related cognitive decline, mild cognitive impairment (MCI), and dementia.[1][2][3][4] Its therapeutic effects are attributed to a complex mixture of active constituents, primarily flavonoid glycosides (22-27%) and terpene trilactones (5-7%).[5] These components work synergistically to exert neuroprotective and cognitive-enhancing effects through various mechanisms of action.[6]
These application notes provide a summary of the dose-response relationship of EGb 761 in cognitive enhancement based on preclinical and clinical studies, detailed protocols for relevant in vitro and in vivo experiments, and diagrams of the key signaling pathways involved.
Data Presentation: Dose-Response Summary
The following tables summarize the effective concentrations and doses of EGb 761 observed in various experimental models and clinical trials. A classical dose-response curve is not available in the public literature; however, these data provide a range of effective doses for experimental design.
Table 1: Preclinical In Vitro Studies
| Cell Line | Assay | Concentration Range | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | Neurite Outgrowth | 1-100 µg/mL | Increased neurite outgrowth. Optimal effects on metabolic activity and mitochondrial mass at 10 µg/mL.[7][8] |
| SH-SY5Y (Human Neuroblastoma) | Mitochondrial Respiration (OCR/ECAR) | 10 µg/mL | Increased oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[8] |
| BV2 (Microglial Cells) | Anti-inflammatory Response to Aβ | Not Specified | Pretreatment inhibited the inflammatory reaction to amyloid-beta (Aβ).[9] |
| Primary Neuronal Cultures | Neuroprotection against Oxidative Stress | 100 µg/mL | Significant protection against t-BuOOH and H₂O₂ induced cell death.[6] |
| Rat Hippocampal Synaptosomes | High-Affinity Choline Uptake (HACU) | 100 µg/mL | Moderately elevated HACU values (to 115%).[2] |
Table 2: Preclinical In Vivo Studies
| Animal Model | Administration Route | Dose Range | Observed Effect |
| APP/PS1 Transgenic Mice (AD model) | Oral (daily for 6 months) | Not Specified | Improved cognitive function and alleviated amyloid plaque deposition.[9] |
| Aged Swiss Mice | Not Specified | Not Specified | Enhanced performance in training.[5] |
| Aged C57Bl/6 Mice | Diet (30 days) | Not Specified | Increased long-term potentiation in hippocampal slices.[10] |
| Young Adult Mice | Oral | 40-100 mg/kg/day (28 days) | Dose-dependent increase in neurogenesis in the dentate gyrus.[11] |
| Mouse Model of Stroke (MCAO) | Intraperitoneal (i.p.) | 300 mg/kg | Reduced cell degeneration and edema formation.[12][13] |
Table 3: Clinical Studies
| Patient Population | Daily Dose | Duration | Observed Effect |
| Elderly with Subjective Memory Impairment | 240 mg | Not Specified | Improved cognitive flexibility (task-set-switching).[14] |
| Mild to Moderate Dementia | 120 mg or 240 mg | 22-24 weeks | 240 mg/day showed significant improvement in cognition, activities of daily living, and global assessment.[4] |
| Mild Neurocognitive Impairment | 120-240 mg | 8-52 weeks | Significant improvements in memory, processing speed, attention, and executive functioning.[3] |
| Dementia with BPSD | 240 mg | 22-24 weeks | Improved behavioral and psychological symptoms of dementia (BPSD). |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To assess the protective effects of EGb 761 against oxidative stress-induced neuronal cell death.
Materials:
-
Primary neuronal cell cultures or a suitable neuronal cell line (e.g., SH-SY5Y).
-
24-well cell culture plates.
-
EGb 761 stock solution.
-
Oxidative stress inducers: tert-Butyl hydroperoxide (t-BuOOH) or Hydrogen peroxide (H₂O₂).
-
MTT assay kit for cell viability assessment.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed neuronal cells in 24-well plates at an appropriate density and allow them to adhere and grow for 14 days.
-
Pretreatment: Pretreat the cells with varying concentrations of EGb 761 (e.g., 1, 10, 100 µg/mL) or vehicle control for 6 hours.
-
Induction of Oxidative Stress: Following pretreatment, expose the cells to an oxidative stressor (e.g., 60 µM t-BuOOH or 100 µM H₂O₂) for a predetermined duration.
-
Cell Viability Assessment:
-
After the stress induction period, remove the medium and wash the cells with PBS.
-
Perform an MTT assay according to the manufacturer's protocol to quantify cell viability.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells pretreated with EGb 761 to those treated with the stressor alone.
Protocol 2: Assessment of Neurite Outgrowth in SH-SY5Y Cells
Objective: To quantify the effect of EGb 761 on neuronal plasticity by measuring neurite outgrowth.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
96-well cell culture plates.
-
EGb 761 stock solution.
-
Cell culture medium.
-
Microscope with imaging capabilities.
-
Image analysis software (e.g., ImageJ with NeuroJ plugin).
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach for 48 hours.
-
Treatment: Treat the cells with different concentrations of EGb 761 (e.g., 1, 10, 100 µg/mL) for 24 hours.
-
Imaging: After the treatment period, capture images of the cells using a microscope.
-
Neurite Outgrowth Analysis:
-
Use image analysis software to quantify parameters of neuroplasticity, such as the number of neurites per cell, total neurite length, and number of branch points.
-
Normalize the neurite outgrowth data to the cell count in each field.
-
-
Data Analysis: Compare the neurite outgrowth parameters in EGb 761-treated cells to the untreated control group.
Protocol 3: In Vivo Assessment of Cognitive Function in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of chronic EGb 761 administration on cognitive function in APP/PS1 transgenic mice.
Materials:
-
APP/PS1 transgenic mice (2 months old).
-
EGb 761.
-
Vehicle control.
-
Morris Water Maze or other suitable behavioral testing apparatus.
-
Animal housing facilities.
Procedure:
-
Animal Groups: Divide the mice into a treatment group receiving daily EGb 761 and a control group receiving a vehicle.
-
Chronic Administration: Administer EGb 761 orally to the treatment group daily for 6 months.
-
Behavioral Testing (e.g., Morris Water Maze):
-
After the 6-month treatment period, conduct cognitive testing.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the EGb 761-treated group with the control group in both the acquisition phase and the probe trial.
-
Histological Analysis (Optional): After behavioral testing, sacrifice the animals and perform immunohistochemistry on brain tissue to assess amyloid plaque deposition.
Signaling Pathways and Mechanisms of Action
EGb 761 exerts its effects through multiple, interconnected pathways. The diagrams below illustrate some of the key mechanisms.
Caption: Overview of the multi-target mechanism of EGb 761.
The diagram above illustrates how the main components of EGb 761, flavonoids and terpenoids, contribute to its overall effect on cognitive enhancement through various cellular and physiological actions.
Caption: EGb 761 and the PI3K/Akt/mTOR signaling pathway.
This diagram shows a proposed pathway through which EGb 761 may promote neuronal plasticity. By activating the PI3K/Akt/mTOR signaling cascade, EGb 761 can lead to increased neurite outgrowth, synaptogenesis, and neurogenesis, all of which are crucial for cognitive function.
Caption: Workflow for in vivo cognitive assessment of EGb 761.
This diagram outlines the key steps in an experimental workflow to evaluate the long-term effects of EGb 761 on cognitive function in a transgenic mouse model of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro effect of Ginkgo biloba extract (EGb 761) on the activity of presynaptic cholinergic nerve terminals in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba Extract EGb 761 in the Treatment of Patients with Mild Neurocognitive Impairment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba extract EGb 761® in the symptomatic treatment of mild-to-moderate dementia: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preconditioning with Ginkgo biloba (EGb 761®) provides neuroprotection through HO1 and CRMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. EGb761 improves cognitive function and regulates inflammatory responses in the APP/PS1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-related effects of Ginkgo biloba extract on synaptic plasticity and excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the standardized Ginkgo biloba extract EGb 761® on neuroplasticity | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Ginkgo biloba extract EGb 761® on cognitive control functions, mental activity of the prefrontal cortex and stress reactivity in elderly adults with subjective memory impairment – a randomized double‐blind placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Intraperitoneal Administration of EGb 761 in Mice: A Detailed Protocol for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the intraperitoneal (IP) injection of EGb 761, a standardized extract of Ginkgo biloba, in mouse models for preclinical research. EGb 761 is noted for its neuroprotective, antioxidant, and anti-inflammatory properties. This protocol outlines the necessary materials, step-by-step procedures for preparation and administration, and important experimental considerations.
Introduction
EGb 761 is a well-characterized extract of Ginkgo biloba leaves, containing a complex mixture of active compounds, primarily flavonoid glycosides and terpene lactones. It is widely investigated for its therapeutic potential in a range of neurological and vascular disorders. In preclinical studies, intraperitoneal administration is a common route for delivering EGb 761 to rodent models to study its systemic effects and mechanisms of action.
Materials
-
EGb 761 (pharmaceutical grade)
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Protocol
Preparation of EGb 761 Solution
A critical step for reproducible results is the correct preparation of the EGb 761 solution for injection. Based on established protocols, EGb 761 can be dissolved in sterile normal saline.
-
Determine the required concentration: The concentration of the EGb 761 solution will depend on the desired dosage and the injection volume. A common practice is to use a concentration that allows for an injection volume of approximately 10 mL/kg of body weight. For a target dose of 100 mg/kg, a 0.35% solution (3.5 mg/mL) of EGb 761 in normal saline can be prepared.
-
Dissolution:
-
Weigh the required amount of EGb 761 powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile normal saline to the tube.
-
Vortex the solution thoroughly until the EGb 761 is completely dissolved. Visually inspect for any particulate matter.
-
-
Sterility: Ensure that the final solution is sterile. If starting with non-sterile components, the final solution should be filter-sterilized using a 0.22 µm syringe filter.
Animal Handling and Restraint
Proper animal handling is crucial for the safety of both the researcher and the animal, and for the accuracy of the injection.
-
Acclimatization: Allow mice to acclimate to the facility and housing conditions for at least one week before the start of the experiment.
-
Weighing: Weigh each mouse accurately on the day of injection to calculate the precise volume of the EGb 761 solution to be administered.
-
Restraint: Utilize a firm but gentle restraint technique. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger, and secure the tail with the other hand. This immobilizes the mouse and exposes the abdomen for injection.
Intraperitoneal Injection Procedure
-
Locate the injection site: The preferred site for IP injection in mice is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and bladder.
-
Disinfect the area: Swab the injection site with 70% ethanol.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the EGb 761 solution.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Data Presentation
The following tables summarize quantitative data from various preclinical studies investigating the effects of EGb 761 in mice.
| Mouse Model | Dosage (IP) | Treatment Duration | Key Findings |
| Spinocerebellar Ataxia Type 17 (SCA17) Transgenic Mice | 100 mg/kg/day | Daily | Relieved motor deficiencies. |
| Light-induced Retinal Damage (Rats) | 100 mg/kg/day | Daily for 1 week before and 2 weeks after light exposure | Enhanced antioxidant ability of the retina and protected photoreceptors. |
| Cerebral Ischemia/Reperfusion (Rats) | 10 mg/kg/day | Daily for 7 days | Elicited neuroprotection and enhanced autophagy flux in neurons. |
| Parameter | Mouse Model | Treatment | Result |
| Infarct Volume | Cerebral Ischemia/Reperfusion | EGb 761 (10 mg/kg, IP) | Significantly attenuated |
| Neurological Deficit | Cerebral Ischemia/Reperfusion | EGb 761 (10 mg/kg, IP) | Significantly attenuated |
| Neuronal Apoptosis | Cerebral Ischemia/Reperfusion | EGb 761 (10 mg/kg, IP) | Significantly attenuated |
Signaling Pathways and Experimental Workflows
Signaling Pathway of EGb 761
EGb 761 exerts its neuroprotective and therapeutic effects through the modulation of multiple signaling pathways. The diagram below illustrates some of the key pathways involved.
Caption: Key signaling pathways modulated by EGb 761.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of EGb 761 in a mouse model.
Caption: General experimental workflow for in vivo studies.
Application Notes and Protocols for EGb 761 in the Study of Cognitive Flexibility in Animal Models
Introduction: EGb 761 is a standardized extract of the leaves of the Ginkgo biloba tree, recognized for its potential cognitive-enhancing and neuroprotective properties.[1] It is composed of two main bioactive groups of compounds: flavonoids (like quercetin, kaempferol, and isorhamnetin) and terpenoids (ginkgolides and bilobalide).[1] These components are believed to work in synergy to exert a range of therapeutic effects.[1] EGb 761 has been extensively studied for its potential to improve memory, alleviate symptoms of dementia, and offer neuroprotection.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing EGb 761 to study cognitive flexibility in animal models.
Mechanism of Action
EGb 761 exerts its effects through a multi-faceted mechanism of action, which includes:
-
Antioxidant and Anti-inflammatory Properties: The flavonoid components of EGb 761 are potent antioxidants that scavenge free radicals, thereby reducing oxidative damage to neurons.[1] The extract also modulates inflammatory pathways, decreasing the release of pro-inflammatory cytokines in the brain.[1]
-
Enhancement of Cerebral Blood Flow: The terpenoid constituents, particularly ginkgolides, improve microcirculation by inhibiting platelet-activating factor (PAF), which is involved in blood clotting and vasoconstriction.[1] This leads to increased blood flow to the brain, ensuring a better supply of oxygen and nutrients.[1]
-
Modulation of Neurotransmitter Systems: EGb 761 has been shown to reverse age-related decline in brain receptors such as alpha1-adrenergic, 5-HT1A, and muscarinic receptors.[2][3] It also increases hippocampal high-affinity choline uptake, which is crucial for the synthesis of the neurotransmitter acetylcholine, known to be involved in cognitive processes.[2][3]
-
Neurogenesis and Neuroplasticity: EGb 761 promotes neurogenesis and enhances neuronal plasticity.[2][3][4] It has been shown to activate signaling pathways involved in cell survival and growth.
-
Mitochondrial Protection: EGb 761 helps to improve mitochondrial function and protect against mitochondrial damage, which is a common factor in aging and neurodegenerative diseases.[1][4]
Signaling Pathways
The neuroprotective and cognitive-enhancing effects of EGb 761 are mediated through the modulation of several key signaling pathways.
References
Application of BGC20-761 in Preclinical Models of Schizophrenia: A Profile of a Novel Tryptamine Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data and experimental protocols related to BGC20-761, an experimental tryptamine analog with potential applications in the study and treatment of schizophrenia. This compound is characterized by its antagonist activity at serotonin 5-HT6, 5-HT2, and dopamine D2 receptors, with a notable high affinity for the 5-HT6 receptor.[1] Preclinical investigations have highlighted its antipsychotic-like and memory-enhancing properties, suggesting a multifaceted mechanism of action that may address both positive and cognitive symptoms associated with schizophrenia.
Mechanism of Action and Receptor Affinity
This compound exhibits a distinct receptor binding profile, acting as an antagonist at key receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism is believed to involve the blockade of 5-HT6 receptors, which are thought to modulate cholinergic and glutamatergic neurotransmission, thereby influencing cognitive processes. Additionally, its interaction with 5-HT2A and dopamine D2 receptors is consistent with the pharmacological profiles of atypical antipsychotic drugs.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for various human and rat neurotransmitter receptors.
| Receptor Subtype | Species | Binding Affinity (Ki) [nM] |
| 5-HT6 | Human | 20 |
| 5-HT2A | Human | 69 |
| Dopamine D2 | Human | 140 |
| 5-HT2A | Rat | 470 |
| 5-HT2C | Rat | 675 |
| Dopamine D3 | Rat | >10,000 |
| Dopamine D4 | Rat | >10,000 |
| Dopamine Transporter (DAT) | Rat | >10,000 |
| Serotonin Transporter (SERT) | Rat | >10,000 |
Data sourced from secondary chemical information providers referencing primary literature.
Preclinical Efficacy in Schizophrenia-Related Models
While direct studies of this compound in established animal models of schizophrenia exhibiting positive symptoms (e.g., dopamine agonist-induced hyperlocomotion, prepulse inhibition) are not extensively available in the public domain, its pharmacological profile strongly suggests potential efficacy. The high affinity for the 5-HT6 receptor is particularly relevant for addressing the cognitive deficits associated with schizophrenia.
Cognitive Enhancement in a Scopolamine-Induced Deficit Model
A key preclinical study demonstrated the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine. This model is widely used to screen compounds for their potential to improve memory and learning.
| Animal Model | Treatment | Doses (mg/kg, i.p.) | Outcome |
| Young Rats | This compound | 2.5, 5, 10 | No effect on social recognition when administered alone. |
| Young Rats | Scopolamine (0.4 mg/kg, i.p.) + this compound | 5, 10 | Dose-dependently reversed the scopolamine-induced deficit in social recognition. |
Data is based on a summary of findings from Mitchell ES, et al. Neuropharmacology. 2006 Mar;50(4):412-20.
Experimental Protocols
Detailed protocols for evaluating compounds like this compound in models relevant to schizophrenia are provided below. These are standardized protocols and should be adapted based on specific experimental goals.
Receptor Binding Assays
Objective: To determine the affinity of this compound for specific neurotransmitter receptors (e.g., 5-HT6, 5-HT2A, D2).
Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human or rat receptor of interest (e.g., HEK-293 cells).
-
Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Radioligand Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]LSD for 5-HT6), and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known, non-labeled antagonist for the receptor.
-
Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Scopolamine-Induced Social Recognition Deficit in Rats
Objective: To assess the ability of this compound to reverse cognitive deficits relevant to schizophrenia.
Methodology:
-
Animals:
-
Use male Sprague-Dawley or Wistar rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period before the start of the experiment.
-
-
Procedure:
-
Habituation: On the day before the test, habituate each rat to the testing arena for a set period.
-
Drug Administration:
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specific time before the first exposure to a juvenile rat.
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p.) or saline at a specific time before the first exposure.
-
-
Social Recognition Task:
-
Trial 1 (T1): Place a juvenile rat into the home cage of an adult test rat for a short period (e.g., 4 minutes). Record the time the adult rat spends investigating the juvenile (sniffing, grooming).
-
Inter-trial Interval: Return the juvenile to its home cage for a defined period (e.g., 30 minutes).
-
Trial 2 (T2): Re-introduce the same juvenile rat to the adult rat's cage for the same duration as T1. Record the investigation time.
-
A reduction in investigation time in T2 compared to T1 indicates recognition memory. Scopolamine is expected to impair this, leading to similar investigation times in T1 and T2.
-
-
-
Data Analysis:
-
Calculate the recognition index: (Time spent investigating in T1 - Time spent investigating in T2) / (Time spent investigating in T1 + Time spent investigating in T2).
-
Compare the recognition indices between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for its evaluation in a preclinical schizophrenia model.
Caption: Putative signaling pathway of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising research compound with a unique pharmacological profile that suggests potential therapeutic utility for both the positive and cognitive symptoms of schizophrenia. Its high affinity for the 5-HT6 receptor, coupled with its antagonist activity at 5-HT2A and D2 receptors, warrants further investigation in a broader range of preclinical models of psychosis. The provided protocols offer a framework for researchers to further elucidate the antipsychotic-like and cognitive-enhancing effects of this novel tryptamine analog.
References
BGC20-761: A Potent and Selective Tool for Investigating 5-HT6 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BGC20-761 is a synthetic tryptamine analog that acts as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Its favorable pharmacological profile makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT6 receptor in the central nervous system (CNS). The 5-HT6 receptor is almost exclusively expressed in the brain, with high densities in regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[3][4] Dysregulation of 5-HT6 receptor signaling has been implicated in various neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and depression.[4] this compound allows researchers to selectively block this receptor, enabling the investigation of its downstream effects on neuronal signaling and behavior.
Mechanism of Action
This compound is a competitive antagonist at the 5-HT6 receptor. It exhibits high affinity for this receptor, thereby preventing the binding of the endogenous ligand, serotonin (5-hydroxytryptamine), and inhibiting its downstream signaling cascade. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). By blocking this activation, this compound effectively attenuates this signaling pathway. In addition to its primary target, this compound also shows affinity for the 5-HT2A and dopamine D2 receptors, albeit at lower potencies.[1][2] This multi-target profile should be considered when designing and interpreting experiments.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Kᵢ (nM) | Reference Compound |
| 5-HT₆ | Human | 20 | - |
| 5-HT₂ₐ | Human | 69 | - |
| D₂ | Human | 140 | - |
| 5-HT₆ | Rat | - | - |
| 5-HT₂ₐ | Rat | 470 | - |
| 5-HT₂𝒸 | Rat | 675 | - |
| D₂, D₃, D₄, DAT, SERT | Rat | >10,000 | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity. DAT: Dopamine Transporter; SERT: Serotonin Transporter. Data compiled from MedChemExpress product datasheet.[1]
Table 2: In Vivo Effects of this compound on Scopolamine-Induced Memory Deficit in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Social Recognition | Reference |
| Vehicle | - | Normal | Mitchell et al., 2006[1] |
| Scopolamine (0.4 mg/kg) | - | Deficit | Mitchell et al., 2006[1] |
| This compound | 2.5 | No Effect | Mitchell et al., 2006[1] |
| This compound + Scopolamine | 5 | Reversal of Deficit | Mitchell et al., 2006[1] |
| This compound + Scopolamine | 10 | Reversal of Deficit | Mitchell et al., 2006[1] |
i.p.: Intraperitoneal injection.
Mandatory Visualizations
Caption: Canonical 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BGC20-761 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BGC20-761 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective and high-affinity antagonist for the serotonin 5-HT6 receptor, with a Ki value of 20 nM.[1] It also shows affinity for the 5-HT2A (Ki = 69 nM) and dopamine D2 (Ki = 140 nM) receptors.[2] It is an experimental drug that has demonstrated antipsychotic-like effects and memory-enhancing properties in animal studies, largely attributed to its potent 5-HT6 receptor antagonism.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the 5-HT6 receptor, a Gs protein-coupled receptor predominantly found in the central nervous system.[4] By antagonizing this receptor, this compound is thought to modulate downstream signaling cascades, including the mTOR and Fyn-tyrosine kinase pathways, which are crucial for synaptic plasticity and memory formation.[5][6] Blockade of the 5-HT6 receptor can lead to an increase in cholinergic and glutamatergic neurotransmission, which is believed to underlie its pro-cognitive effects.[4][7]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For specific concentrations, please refer to the solubility data table below.
Solubility Data
Quantitative solubility data for this compound is summarized in the table below. This information is critical for the preparation of stock solutions for in vitro and in vivo experiments.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 29.44 | 100 |
| Ethanol | 14.72 | 50 |
Data sourced from Tocris Bioscience product information.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit. - Improper solvent used. - Stock solution stored at an inappropriate temperature. | - Ensure the concentration does not exceed the maximum solubility for the chosen solvent (see table above). - Use a recommended solvent such as DMSO or ethanol. - Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability. For DMSO-based stocks, be mindful of its freezing point (18.5°C). |
| Inconsistent Experimental Results | - Instability of the compound in the working solution. - Vehicle effects. - Degradation of the compound due to improper storage or handling. | - Prepare fresh working solutions from the stock solution for each experiment. - Always run a vehicle-only control group to account for any effects of the solvent. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Low Efficacy in In Vivo Studies | - Poor bioavailability with the chosen vehicle and route of administration. - Compound precipitation upon injection into an aqueous physiological environment. - Rapid metabolism of the compound. | - Consider using a formulation that enhances solubility and stability in an aqueous environment, such as a solution containing a co-solvent (e.g., Tween 80, PEG400) or a suspension. - Perform a small-scale pilot study to check for precipitation of the formulation upon dilution in saline or PBS. - Consult literature for pharmacokinetic data on this compound or similar compounds to determine the optimal dosing regimen and route of administration. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing the Compound: Accurately weigh out a specific amount of this compound. For example, to prepare 1 ml of a 100 mM stock solution, you would need 29.44 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Radioligand Binding Assay for 5-HT6 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor
-
Radioligand: [3H]-LSD
-
Test compound (e.g., this compound)
-
Non-specific binding control: 10 µM Methiothepin
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plate
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, [3H]-LSD, and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control (Methiothepin), [3H]-LSD, and the cell membrane suspension.
-
Competition Binding: Add the test compound at various concentrations, [3H]-LSD, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11]
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: this compound Signaling Pathway
References
- 1. BGC 20-761 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 2. BGC 20-761 - Immunomart [immunomart.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability of BGC20-761 in solution for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the 5-HT6 receptor antagonist, BGC20-761, in solution for in vivo experiments. The following troubleshooting guides and FAQs address common issues to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vivo studies?
A1: this compound is sparingly soluble in aqueous solutions. For in vivo experiments, it is common to first prepare a concentrated stock solution in an organic solvent, which is then further diluted in a suitable vehicle for administration. Based on available data and the chemical nature of tryptamine analogs, the following solvents can be considered for the initial stock solution:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO.[1] It is a common solvent for initial solubilization but should be used with caution in animal studies due to potential toxicity. The final concentration of DMSO in the administered formulation should be kept to a minimum (ideally below 1%).
-
Ethanol: this compound also shows solubility in ethanol.[1] Similar to DMSO, the final concentration of ethanol in the dosing vehicle should be low.
For the final dosing vehicle, a multi-component system is often required to maintain solubility and stability. Common components include:
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG400, and propylene glycol can be used to improve solubility.
-
Surfactants: Tween 80 or Poloxamer 188 can aid in creating a stable formulation and preventing precipitation.
-
Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes to enhance aqueous solubility.
Q2: How should I prepare a formulation of this compound for animal administration?
A2: A common strategy for formulating poorly water-soluble compounds like this compound is to first dissolve the compound in a small amount of organic solvent (e.g., DMSO) and then dilute this stock solution with a larger volume of an aqueous vehicle.
Example Formulation Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of 100% DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% PEG400, 5% Tween 80, and 85% saline.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
Q3: What are the potential stability issues with this compound in solution?
A3: As a tryptamine and indole derivative, this compound may be susceptible to degradation under certain conditions. While specific degradation pathways for this compound have not been extensively published, compounds with similar structures can be prone to:
-
Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of light, air, and certain metal ions. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of indole-containing compounds.
-
Hydrolysis: Although this compound does not contain highly labile functional groups like esters or amides, extreme pH conditions could potentially lead to degradation over time.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For daily use, aliquots can be stored at 4°C for a short period, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed in the final formulation. | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) in your vehicle.- Consider using a complexing agent like HP-β-CD.- Decrease the final concentration of this compound.- Ensure the DMSO stock solution is added to the vehicle slowly and with vigorous mixing. |
| Inconsistent or lower-than-expected efficacy in in vivo experiments. | Degradation of this compound in the formulation. | - Prepare fresh formulations daily.- Protect the formulation from light at all times.- Store any stock solutions at -20°C or -80°C under an inert atmosphere.- Perform a stability analysis of your formulation under the experimental conditions (e.g., using HPLC). |
| Poor bioavailability. | - Optimize the vehicle composition. Different vehicles can significantly impact drug absorption.- Consider alternative routes of administration if oral bioavailability is low. | |
| Color change observed in the solution over time. | Oxidation or photodegradation of this compound. | - This is a strong indicator of degradation. Discard the solution.- Prepare fresh solutions and ensure they are protected from light and oxygen. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 29.44 | 100 |
| Ethanol | 14.72 | 50 |
Data from Tocris Bioscience.[1]
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Light Protection | Atmosphere | Recommended Duration |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Amber vial or foil-wrapped | Inert gas (e.g., N₂) for long-term | Up to 6 months (stability should be verified) |
| Working Formulation (for daily use) | 4°C | Required | N/A | Prepare fresh daily |
These are general recommendations based on the chemical class of the compound. Stability under specific experimental conditions should be empirically determined.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Rodents
-
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for IP injection.
-
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween 80
-
Sterile 0.9% saline
-
-
Procedure:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile conical tube, prepare the vehicle by mixing:
-
10% PEG400 (e.g., 1 mL for a 10 mL final volume)
-
5% Tween 80 (e.g., 0.5 mL for a 10 mL final volume)
-
80% Sterile 0.9% saline (e.g., 8 mL for a 10 mL final volume)
-
-
To prepare a 1 mg/mL final formulation, calculate the volume of the DMSO stock and vehicle needed. For a 10 mL final volume, you will need 0.5 mL of the 20 mg/mL this compound stock in DMSO.
-
The final vehicle composition will be adjusted to account for the volume of DMSO. In this case, the final formulation will contain 5% DMSO.
-
Slowly add the 0.5 mL of the this compound DMSO stock to 9.5 mL of the vehicle while vortexing.
-
Visually inspect the final solution for clarity. If any precipitation is observed, the formulation may need to be adjusted.
-
Sterile filter the final formulation through a 0.22 µm filter if required for the specific experimental protocol.
-
Protocol 2: Generic Stability-Indicating HPLC Method for this compound
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in solution.
-
Instrumentation and Conditions (starting point for method development):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water). A starting point could be a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength, likely around 280 nm for an indole-containing compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard to determine the retention time of the intact this compound peak.
-
To assess stability, prepare a solution of this compound in the vehicle of interest.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC.
-
Monitor the chromatogram for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the peak area at time zero.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
Caption: this compound blocks the 5-HT6 receptor, interrupting downstream signaling pathways.
References
Technical Support Center: Optimizing Ginkgo Biloba Extract (EGb 761) Dosage for Cognitive Tasks in Rodents
A Note on BGC20-761: Initial searches for "this compound" yielded limited specific data regarding dosage optimization for cognitive tasks in rodents. One study identifies this compound as a 5-HT6 receptor antagonist with memory-enhancing properties in animal models.[1] However, the vast majority of relevant research focuses on EGb 761 , a standardized extract of Ginkgo biloba, for which there is a substantial body of literature on its cognitive effects in rodents. This technical support center will therefore focus on EGb 761 to provide comprehensive guidance based on available scientific evidence.
Frequently Asked Questions (FAQs)
Q1: What is the general effective dosage range for EGb 761 in rodents for cognitive enhancement?
A1: The effective dosage of EGb 761 in rodents can vary depending on the specific cognitive task, the age and strain of the animal, and the duration of treatment. However, most studies report cognitive improvements with oral administration in the range of 50 to 200 mg/kg body weight.[2] For instance, a dose of 60 mg/kg has been shown to improve spatial learning and memory in aged rats.[3] Another study demonstrated a dose-dependent decrease in errors in a delayed nonmatching to position task in 20-month-old rats, with positive effects observed at 200 mg/kg.[2]
Q2: What is the primary mechanism of action for EGb 761 in improving cognitive function?
A2: The cognitive-enhancing effects of EGb 761 are believed to be multifactorial. Key mechanisms include its antioxidant and anti-inflammatory properties, enhancement of cerebral blood flow, and modulation of neurotransmitter systems.[4][5] The flavonoid and terpenoid constituents of EGb 761 are thought to contribute to these effects by scavenging free radicals, improving microcirculation, and influencing neuronal plasticity.[5][6][7]
Q3: Are there any known side effects or toxicity of EGb 761 in rodents at effective doses?
A3: The available research suggests that EGb 761 is generally well-tolerated in rodents at dosages effective for cognitive enhancement. Studies have reported that chronic administration of EGb 761 at doses up to 200 mg/kg did not result in observable adverse effects and was even associated with increased longevity in rats.[2]
Q4: How long should EGb 761 be administered before expecting to see cognitive improvements?
A4: The onset of cognitive improvements with EGb 761 treatment can vary. Some studies have shown effects after a few weeks of daily administration. For example, significant improvements in spatial learning and memory were observed in aged rats after 30 days of a diet supplemented with 60 mg/kg of EGb 761.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant improvement in cognitive performance. | Inadequate dosage. | Consider a dose-response study, titrating the dose up to 200 mg/kg. A dose of 50 mg/kg given pre-session showed a trend towards fewer errors in a continuous learning task.[2] |
| Insufficient duration of treatment. | Extend the treatment period. Some studies report positive effects after 30 days of administration.[3] | |
| Choice of cognitive task. | The effects of EGb 761 may be more pronounced in certain cognitive domains. It has shown efficacy in tasks assessing spatial learning and memory, such as the Morris water maze and the eight-arm radial maze.[2][3] | |
| High variability in behavioral data. | Inconsistent administration timing. | Administer EGb 761 at the same time each day, preferably pre-session, as this has been shown to be more effective than post-session administration.[2] |
| Animal stress. | Ensure proper handling and acclimatization of the animals to the experimental setup to minimize stress-induced variability. | |
| Unexpected physiological changes. | Off-target effects. | While generally safe, monitor animals for any unusual changes in behavior, weight, or food/water intake. EGb 761 has been noted to have anti-inflammatory and analgesic effects.[8] |
Data Presentation
Table 1: Summary of Effective EGb 761 Dosages in Rodent Cognitive Studies
| Dosage | Animal Model | Cognitive Task | Observed Effect | Reference |
| 50 mg/kg (oral, pre-session) | Male Fischer 344 rats | Continuous Learning (Eight-Arm Radial Maze) | Trend toward fewer sessions to reach criterion and fewer errors. | [2] |
| 60 mg/kg (oral, daily for 30 days) | Aged rats | Morris Water Maze | Significantly improved spatial learning and memory. | [3] |
| 200 mg/kg (oral, pre-session) | 26-month-old rats | Delayed Nonmatching to Position (Eight-Arm Radial Maze) | Statistically significant positive effect on performance. | [2] |
| 8.75, 17.5, 35 mg/kg | D-gal-induced aging Wister male rats | Morris Water Maze | Significantly improved spatial learning and memory. | [9] |
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory Assessment
This protocol is a standard method for evaluating spatial learning and memory in rodents, as used in studies assessing the efficacy of EGb 761.[3][9]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acclimatization: Allow rats to acclimatize to the experimental room for at least one hour before testing.
-
Pre-training (if applicable): Some protocols include a visible platform trial to ensure animals are not visually or motor-impaired.
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water at one of four randomized starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within 60-120 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis: Analyze escape latency, path length, and probe trial data to assess spatial learning and memory.
Visualizations
Caption: Experimental workflow for assessing the cognitive effects of EGb 761 in rodents.
Caption: Simplified signaling pathways of EGb 761's neuroprotective effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of an extract of Ginkgo biloba, EGb 761, on cognitive behavior and longevity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo synaptic plasticity mechanism of EGb 761-induced enhancement of spatial learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of EGb-761? [synapse.patsnap.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of Ginkgo biloba extract, EGb-761 inhibits thermal hyperalgesia in rodent models of inflammatory and post-surgical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ginkgo biloba Extract EGb761 on Hippocampal Neuronal Injury and Carbonyl Stress of D-Gal-Induced Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BGC20-761 In Vivo Studies
Disclaimer: Publicly available information on the in vivo off-target effects of BGC20-761 is limited. This guide is based on its known receptor binding profile and general pharmacological principles. The potential off-target effects described are extrapolated from the known functions of the receptors it interacts with and have not been specifically documented for this compound in published literature. Researchers should interpret their results with caution and consider conducting dedicated safety and selectivity studies for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an experimental tryptamine analog that functions as an antagonist at serotonin 5-HT6, serotonin 5-HT2, and dopamine D2 receptors.[1] It exhibits the strongest affinity for the 5-HT6 receptor.[1] Its primary therapeutic potential has been investigated for cognitive enhancement, attributed to its 5-HT6 receptor antagonism.[1][2][3]
Q2: What are the known receptor binding affinities of this compound?
Quantitative data on the binding affinity (Ki) of this compound for human and rat receptors is available and summarized in the table below.
Known Target Profile of this compound
| Receptor Target | Species | Ki (nM) |
| 5-HT6 | Human | 20 |
| 5-HT2A | Human | 69 |
| D2 | Human | 140 |
| 5-HT2A | Rat | 470 |
| 5-HT2C | Rat | 675 |
| D2 (and others) | Rat | >10,000 |
Data sourced from MedChemExpress and is based on in vitro binding assays.[2]
Potential Off-Target Effects: Troubleshooting Guide
Q3: My animal model is exhibiting unexpected sedative effects or motor impairment. What could be the cause?
While the primary target of this compound is the 5-HT6 receptor, it also has an affinity for the dopamine D2 receptor.[1][2] Antagonism of D2 receptors in the central nervous system is a well-established mechanism for the effects of typical antipsychotic medications, which can include sedation and extrapyramidal symptoms (motor impairments). The observed effects in your model could be a result of D2 receptor blockade.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine if the sedative and motor effects are dose-dependent. Using the lowest effective dose for your cognitive endpoint may mitigate these effects.
-
Behavioral Phenotyping: Employ a battery of behavioral tests to more specifically characterize the motor deficits (e.g., rotarod test for motor coordination, open field test for locomotor activity).
-
Comparative Studies: If possible, compare the effects of this compound with a more selective 5-HT6 receptor antagonist that has no or very low affinity for D2 receptors.
Q4: I am observing anxiolytic-like or anxiogenic-like behaviors in my animals. Is this a known effect of this compound?
This compound is known to bind to the 5-HT2A receptor.[1][2] The 5-HT2A receptor is implicated in the regulation of mood and anxiety. Both agonism and antagonism of this receptor can have complex and sometimes contradictory effects on anxiety-like behaviors, depending on the specific brain region and experimental context. Therefore, it is plausible that the observed anxiolytic or anxiogenic effects are mediated through the 5-HT2A receptor.
Troubleshooting Steps:
-
Anxiety Paradigms: Utilize standardized behavioral paradigms for assessing anxiety, such as the elevated plus maze, light-dark box, or open field test, to systematically evaluate the behavioral phenotype.
-
Receptor Occupancy Studies: If feasible, conduct ex vivo receptor occupancy studies to correlate the behavioral effects with the degree of 5-HT2A receptor binding at the doses used.
-
Pharmacological Blockade: Pre-treat animals with a selective 5-HT2A agonist to see if it can reverse the effects of this compound, which would provide evidence for a 5-HT2A-mediated mechanism.
Experimental Protocols and Workflows
While specific safety pharmacology protocols for this compound are not publicly available, a general workflow for assessing potential in vivo off-target effects is presented below. This can be adapted by researchers based on their specific needs and resources.
Signaling Pathways of Potential Off-Target Receptors
Antagonism of 5-HT2A and D2 receptors by this compound may lead to off-target effects. Understanding the canonical signaling pathways of these receptors can help in designing experiments to investigate these effects.
References
Troubleshooting inconsistent results with BGC20-761
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BGC20-761 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an experimental drug that functions as an antagonist for the 5-HT6, 5-HT2 family, and dopamine D2 receptors, with its strongest affinity for the 5-HT6 receptor.[1] In animal studies, it has demonstrated both antipsychotic-like effects and memory-enhancing properties.[1]
Q2: What are the primary mechanisms of action for this compound?
This compound's primary mechanism of action is the blockade of specific serotonin (5-HT) and dopamine receptors. Its high affinity for the 5-HT6 receptor is linked to its memory-enhancing effects.[1] The antagonism of 5-HT2 and dopamine D2 receptors contributes to its antipsychotic-like properties.[1]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
This compound is typically soluble in organic solvents such as DMSO. For cell culture experiments, it is crucial to dilute the DMSO stock in an appropriate aqueous buffer or culture medium to a final DMSO concentration that is non-toxic to the cells (typically <0.1%).
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Assay Results
High variability between replicate wells or across different experimental days can be a significant source of inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the stock solution and final dilutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting techniques. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Inaccurate Pipetting of Compound | Calibrate pipettes regularly. Use low-retention pipette tips. For small volumes, use a positive displacement pipette. |
Issue 2: Lack of Expected Biological Response
Failure to observe the anticipated biological effect of this compound in your experimental model.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or animal model. |
| Incorrect Receptor Expression | Confirm the expression of 5-HT6, 5-HT2, and D2 receptors in your experimental model using techniques such as qPCR, Western blotting, or flow cytometry. |
| Compound Degradation | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment from a frozen stock. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a defined low passage number range. |
Experimental Protocols
Example Protocol: In Vitro Neuronal Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on neuronal cell viability using a standard MTT assay.
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
This compound Antagonistic Action on 5-HT and Dopamine Receptors
Caption: Antagonistic action of this compound on target receptors.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
BGC20-761: Navigating the Uncharted Territory of its Pharmacokinetic Profile
Technical Support Center
For researchers, scientists, and drug development professionals embarking on studies involving the experimental compound BGC20-761, a comprehensive understanding of its pharmacokinetic (PK) profile is paramount for successful and reproducible experimental outcomes. However, a thorough review of currently available scientific literature reveals a significant gap in detailed pharmacokinetic data for this novel tryptamine analog. This lack of specific information on its absorption, distribution, metabolism, and excretion (ADME) presents a considerable challenge for researchers.
This technical support center aims to address this informational void by providing a framework of potential pharmacokinetic challenges and theoretical solutions based on the known characteristics of similar compounds, namely tryptamine analogs and antipsychotic agents. It is crucial to emphasize that the following content is based on scientific inference and established principles of pharmacology, and is intended to guide researchers in their experimental design and troubleshooting efforts until specific data on this compound becomes publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated primary routes of metabolism for this compound?
A1: As a tryptamine analog, this compound is likely metabolized by monoamine oxidase (MAO) enzymes, particularly MAO-A, which is known to rapidly metabolize structurally similar compounds. Additionally, cytochrome P450 (CYP450) enzymes in the liver are expected to play a significant role in its metabolism, potentially through oxidation and demethylation reactions. The presence of a methoxy group suggests that O-demethylation could be a key metabolic pathway.
Q2: What potential challenges related to bioavailability can be expected with this compound?
A2: Tryptamine analogs often exhibit low oral bioavailability due to extensive first-pass metabolism in the gut wall and liver by MAO and CYP450 enzymes. Researchers should be prepared for potentially low and variable systemic exposure following oral administration.
Q3: Are there any potential formulation strategies to improve the oral bioavailability of this compound?
A3: To circumvent the issue of low oral bioavailability, several formulation strategies could be explored. These include the use of permeation enhancers, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), or the development of prodrugs that are less susceptible to first-pass metabolism. Co-administration with inhibitors of MAO or relevant CYP450 enzymes could also be investigated, although this approach requires careful consideration of potential drug-drug interactions.
Q4: How might the antipsychotic-like activity of this compound influence its pharmacokinetic studies?
A4: The antagonist activity of this compound at dopamine D2 receptors, a hallmark of many antipsychotic drugs, may necessitate careful dose selection in preclinical studies to avoid extrapyramidal side effects that could confound behavioral experiments and impact animal welfare. Furthermore, antipsychotic drugs can sometimes exhibit complex and non-linear pharmacokinetics, meaning that drug exposure may not increase proportionally with the dose.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | - Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6).- Differences in first-pass metabolism.- Inconsistent oral absorption. | - Genotype preclinical models for relevant metabolizing enzymes if possible.- Explore alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.- Optimize formulation to improve absorption consistency. |
| Rapid clearance and short half-life. | - Extensive metabolism by MAO and/or CYP450 enzymes. | - In vitro metabolism studies using liver microsomes or hepatocytes to identify key metabolizing enzymes.- Consider co-administration with enzyme inhibitors in preclinical models to prolong exposure.- Develop sustained-release formulations. |
| Low brain penetration. | - Efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein).- High plasma protein binding. | - In vitro permeability assays (e.g., Caco-2, MDCK-MDR1) to assess transporter interaction.- Determine the fraction of unbound drug in plasma.- Consider co-administration with P-gp inhibitors or formulation with nanocarriers to enhance brain delivery. |
| Non-linear pharmacokinetics. | - Saturation of metabolizing enzymes or transporters at higher doses. | - Conduct dose-ranging pharmacokinetic studies to assess dose proportionality.- Develop a physiologically based pharmacokinetic (PBPK) model to simulate and predict the non-linear behavior. |
Experimental Protocols
In Vitro Metabolic Stability Assay
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
-
Methodology:
-
Incubate this compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) from the species of interest (e.g., human, rat, mouse) in the presence of a NADPH-regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Workflow for Investigating this compound Metabolism
Caption: A logical workflow for characterizing the metabolic profile of this compound.
Signaling Pathway Considerations
As this compound is an antagonist at 5-HT6, 5-HT2, and D2 receptors, its pharmacokinetic profile will directly influence its pharmacodynamic effects on these signaling pathways. A key consideration for researchers is achieving and maintaining therapeutic concentrations at the target receptors in the central nervous system.
Hypothetical this compound Target Engagement Pathway
Caption: The journey of this compound from systemic circulation to its CNS targets.
This technical support center underscores the critical need for foundational pharmacokinetic studies on this compound to enable its rational development and use in research. Investigators are encouraged to perform these essential experiments to build a robust data package that will ultimately facilitate the translation of their findings.
Technical Support Center: Addressing Variability in Scopolamine-Induced Deficit Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing scopolamine-induced deficit models. The information is designed to help identify sources of variability and optimize experimental protocols for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of scopolamine, and how does it induce cognitive deficits?
A1: Scopolamine is a non-selective muscarinic receptor antagonist.[1][2] It competitively blocks muscarinic acetylcholine receptors (M1-M4), which are crucial for cholinergic neurotransmission involved in learning and memory.[1][3] By inhibiting these receptors, particularly the M1 subtype in the central nervous system, scopolamine disrupts downstream signaling pathways, hinders long-term potentiation, and impairs the encoding of new information, leading to temporary cognitive deficits.[1][2]
Q2: I am not observing a significant memory deficit after scopolamine administration. What are the most common reasons for this?
A2: Several factors could lead to a lack of a discernible deficit:
-
Insufficient Dose: The dose of scopolamine may be too low for the specific animal strain, sex, or age being used. A dose-response study is often necessary to determine the optimal dose that impairs cognition without causing excessive peripheral effects or sedation.[4][5]
-
Incorrect Timing: The cognitive task may be administered too early or too late relative to the peak effect of scopolamine. The timing depends heavily on the route of administration.[3]
-
Insensitive Behavioral Task: The chosen behavioral assay may not be sensitive enough to detect the cognitive deficits induced by the selected dose of scopolamine. Tasks that rely heavily on hippocampal function are generally more sensitive.[6]
-
Animal Strain Variability: Different rodent strains can exhibit varied sensitivity to scopolamine.[7][8] It's crucial to consult literature specific to the strain you are using.
Q3: My results show high inter-individual variability. How can I reduce this?
A3: High variability is a common challenge in behavioral neuroscience.[9] To mitigate this, consider the following:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, injection technique, and the behavioral testing environment (e.g., lighting, noise levels), are kept as consistent as possible for all subjects.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and the testing room to reduce stress-induced variability.
-
Control for Biological Variables: Use animals of the same age and sex. If using both sexes, analyze the data separately as responses can differ.[8][10]
-
Increase Sample Size: A larger number of animals per group can help to overcome individual differences and increase statistical power.[9]
-
Baseline Testing: Conduct baseline testing before drug administration to identify and potentially exclude outlier animals that show inherently poor performance.
Q4: How does scopolamine's mechanism extend beyond the cholinergic system?
A4: While the primary mechanism is cholinergic blockade, scopolamine also indirectly affects other neurotransmitter systems, which can contribute to its cognitive effects. These include the glutamatergic, dopaminergic, serotonergic, and histaminergic systems.[11][12] For instance, scopolamine can inhibit M2/4 muscarinic autoreceptors on dopaminergic neurons, leading to an increase in dopamine release.[11][12] This can have a complex, U-shaped effect on memory.[11][12]
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during experiments.
Problem 1: Inconsistent or No Cognitive Deficit Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Consult literature for doses validated for your specific animal strain and behavioral task. Perform a pilot dose-response study (e.g., 0.25, 0.5, 1.0 mg/kg in rodents) to find the minimum dose that produces a reliable deficit without significant motor impairment.[5] |
| Inappropriate Timing | The time between scopolamine administration and behavioral testing is critical. For intraperitoneal (i.p.) injections in rodents, a window of 20-30 minutes is common.[13] Adjust this timing based on your specific protocol and route of administration. |
| Low Assay Sensitivity | Ensure the chosen behavioral task is appropriate. For spatial memory, the Morris Water Maze (MWM) or T-maze are sensitive.[6] For working memory, the Y-maze or passive avoidance tests are frequently used.[14][15] |
| Animal-Related Factors | Use a consistent and well-characterized animal strain from a reliable vendor.[7] Factors like age and sex can significantly influence outcomes; older animals may show increased sensitivity.[8][16] |
Problem 2: High Variability in Behavioral Data
| Potential Cause | Troubleshooting Step |
| Environmental Stress | Acclimate animals to the testing room for at least 30-60 minutes before each session. Minimize noise and changes in lighting. Handle animals consistently and gently. |
| Injection Inconsistency | Ensure the person administering the injection is well-trained in the technique (e.g., intraperitoneal, subcutaneous). Use a consistent volume and injection site for all animals. |
| Health Status | Visually inspect animals daily for any signs of illness or distress that could affect their performance. Ensure standard housing conditions and ad libitum access to food and water. |
| Genetic Drift | Be aware that even within an inbred strain, minor genetic differences can arise over time, especially between different vendors or colonies.[7][9] |
Experimental Protocols & Data
Scopolamine Dosage and Administration
The optimal dose and timing are highly dependent on the animal model, strain, and the specific cognitive domain being assessed.
| Animal Model | Route | Dose Range (mg/kg) | Time Before Test | Commonly Used Behavioral Tests | Reference |
| Mouse (ICR, C57BL/6) | i.p. | 0.4 - 1.0 | 20-30 min | Morris Water Maze, Passive Avoidance, Y-Maze | [17][18] |
| Rat (Wistar, Sprague-Dawley) | i.p. / s.c. | 0.2 - 1.0 | 20-30 min | Radial Arm Maze, T-Maze, Novel Object Recognition | [4][19][20] |
| Zebrafish | Immersion | 200 µM | 60 min | Light/Dark Tank Test | [21] |
Note: i.p. = intraperitoneal; s.c. = subcutaneous. Dosages are for scopolamine hydrobromide.
Protocol: Scopolamine Administration for a Mouse Model
-
Preparation: Prepare a fresh solution of scopolamine hydrobromide in sterile saline (0.9% NaCl) on the day of the experiment. A common stock concentration is 0.1 mg/mL.
-
Dosage Calculation: Calculate the injection volume for each mouse based on its body weight. For a 1 mg/kg dose in a 25g mouse, the required dose is 0.025 mg. Using a 0.1 mg/mL stock, this would be an injection volume of 250 µL.
-
Administration: Administer the calculated volume via intraperitoneal (i.p.) injection.
-
Timing: Place the mouse back in its home cage for a 20-30 minute waiting period to allow the drug to take effect before starting the behavioral task.[13]
Visualizations: Pathways and Workflows
Scopolamine's Mechanism of Action
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily blocking the pro-cognitive signaling cascade. This disruption is the basis for the induced memory deficit.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain and Sex Differences in Anxiety-Like and Social Behaviors in C57BL/6J and BALB/cJ Mice [jstage.jst.go.jp]
- 9. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model [mdpi.com]
- 14. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. scopolamine-induced memory deficits: Topics by Science.gov [science.gov]
- 18. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 19. Microdosing of scopolamine as a "cognitive stress test": rationale and test of a very low dose in an at-risk cohort of older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
How to prepare BGC20-761 for intraperitoneal administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of BGC20-761 for intraperitoneal administration. The following information is compiled from publicly available data and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 5-MeO-2-phenyl-DMT or PMDT, is an experimental drug that functions as an antagonist for the 5-HT6, 5-HT2, and dopamine D2 receptors, with its highest affinity for the 5-HT6 receptor.[1] It has been investigated in animal studies for its potential antipsychotic-like and memory-enhancing effects.[1]
Q2: What are the known physicochemical properties of this compound?
Q3: Has a specific protocol for the intraperitoneal administration of this compound been published?
A3: A specific, validated protocol for the intraperitoneal formulation and administration of this compound is not detailed in the currently available scientific literature. Researchers will likely need to develop and validate a suitable formulation based on the compound's properties and general principles for in vivo drug delivery of poorly soluble compounds.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2][3][4] Its signaling is complex, involving multiple downstream pathways.
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | [1] |
| Molar Mass | 294.398 g/mol | [1] |
| Primary Target | 5-HT6 Receptor Antagonist | [1] |
Experimental Protocol: General Guidance for Formulation of this compound for Intraperitoneal Administration
Disclaimer: The following is a general protocol and should be adapted and validated for this compound. It is crucial to perform small-scale pilot studies to determine the optimal formulation that ensures solubility, stability, and minimizes vehicle-induced toxicity.
Objective: To prepare a sterile solution or suspension of this compound suitable for intraperitoneal injection in a rodent model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80 or Kolliphor® EL (Cremophor® EL)
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (optional)
Procedure:
-
Vehicle Selection and Preparation: Due to the anticipated low aqueous solubility of this compound, a co-solvent system is recommended. A common vehicle for intraperitoneal administration of hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A typical starting formulation could be:
-
10% DMSO
-
40% PEG400
-
50% Saline
Alternative vehicles may include a small percentage of a surfactant like Tween® 80 or Kolliphor® EL to improve solubility and stability.
-
-
Solubilization of this compound: a. Weigh the required amount of this compound in a sterile vial. b. Add the required volume of DMSO to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but caution should be taken to avoid degradation. c. Slowly add the PEG400 to the DMSO solution while continuously vortexing. d. Finally, add the saline dropwise to the organic mixture while vortexing to prevent precipitation.
-
Final Formulation and Sterility: a. Visually inspect the final solution for any precipitation or cloudiness. A clear solution is ideal. b. If the final solution is intended for multiple injections, it should be prepared under aseptic conditions and stored in sterile, sealed vials. c. It is recommended to filter the final formulation through a 0.22 µm sterile filter if it is a clear solution. This step is not suitable for suspensions.
-
Pilot Study and Stability Check: a. Before administering to a full cohort of animals, perform a small-scale pilot study. Prepare a small batch of the formulation and observe it at room temperature and 4°C for several hours to check for any precipitation. b. Administer the vehicle alone to a small group of animals to assess for any adverse reactions to the formulation itself.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon addition of aqueous phase (saline) | The compound has low aqueous solubility, and the final concentration of the organic solvent is too low. | - Increase the percentage of DMSO and/or PEG400 in the final formulation. - Consider adding a surfactant like Tween® 80 (e.g., 1-5%) to the vehicle. - Decrease the final concentration of this compound. |
| Cloudiness or precipitation in the final formulation after storage | The formulation is not stable at the storage temperature. | - Prepare the formulation fresh before each use. - Assess the stability at different temperatures (e.g., room temperature vs. 4°C). - Consider an alternative vehicle system. |
| Adverse reaction in animals (e.g., irritation, lethargy) after injection | The vehicle, particularly at high concentrations of DMSO, may be causing toxicity. | - Reduce the percentage of DMSO in the final formulation. - Ensure the final volume for injection is within the recommended limits for the animal species and weight. - Run a vehicle-only control group to isolate the cause of the adverse reaction. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate dosing. | - Ensure complete dissolution of this compound in the initial solvent before adding other components. - If a suspension is used, ensure it is homogenous by vortexing immediately before each injection. |
Signaling Pathway
The primary target of this compound is the 5-HT6 receptor. This receptor is known to modulate several downstream signaling pathways, which can have complex and sometimes opposing effects on cellular function.[5][6] The diagram below illustrates the main signaling cascades associated with the 5-HT6 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-HT6 Receptor Antagonist Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common pitfalls encountered in 5-HT6 receptor antagonist research.
Frequently Asked Questions (FAQs)
Q1: Why do some 5-HT6 receptor antagonists fail in clinical trials despite promising preclinical data?
The transition from preclinical success to clinical efficacy is a significant challenge in 5-HT6 receptor antagonist development. Several factors contribute to this translational gap:
-
Disconnect Between Preclinical Models and Human Disease: Rodent models of cognitive impairment may not fully replicate the complex pathology of human neurodegenerative diseases like Alzheimer's.[1][2]
-
Patient Heterogeneity: Alzheimer's disease is a heterogeneous disorder, and it's possible that 5-HT6 antagonists are only effective in specific patient subpopulations that were not identified in broad clinical trials.[2]
-
Symptomatic vs. Disease-Modifying Effects: The antagonists have been primarily investigated for symptomatic improvement. The underlying neurodegenerative processes in the trial populations may have been too advanced for a symptomatic treatment to show a significant benefit.[2]
-
Complexity of 5-HT6 Receptor Signaling: The 5-HT6 receptor is involved in intricate signaling cascades, and simple antagonism may not be sufficient to produce a robust pro-cognitive effect in the complex neurodegenerative environment of the Alzheimer's brain.[2]
Q2: What is the "agonist/antagonist paradox" in 5-HT6 receptor research, and how can it be addressed?
A perplexing observation in the field is that both 5-HT6 receptor agonists and antagonists have been reported to produce pro-cognitive effects in some preclinical models.[3][4][5][6] This "agonist/antagonist paradox" suggests a complex underlying pharmacology.
Several hypotheses have been proposed to explain this phenomenon:
-
Functional or Regional Selectivity: Agonists and antagonists may act on different neuronal populations or engage distinct signaling pathways depending on the brain region.[3]
-
Constitutive Activity: The 5-HT6 receptor exhibits agonist-independent (constitutive) activity. The observed effects of a ligand may depend on whether it is a neutral antagonist or an inverse agonist (which inhibits constitutive activity).[7]
-
Differential Effects on Signaling Pathways: Agonists and antagonists could have differential effects on the various signaling pathways modulated by the 5-HT6 receptor, such as the canonical Gs/cAMP pathway and non-canonical pathways involving mTOR and Fyn kinase.[8]
To address this paradox, it is crucial to thoroughly characterize the functional activity of a novel ligand (agonist, neutral antagonist, or inverse agonist) and to investigate its effects on multiple signaling pathways in relevant cellular and animal models.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or unexpected results in cAMP functional assays.
-
Potential Cause: Variability in cell culture conditions, reagent quality, or assay protocol.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly verify the identity and purity of your 5-HT6 receptor-expressing cell line.
-
Optimize Agonist Concentration: Re-determine the EC80 concentration of the agonist in your specific assay conditions before screening antagonists.
-
Phosphodiesterase Inhibition: Ensure the presence of a phosphodiesterase inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[9]
-
Control Compounds: Always include a known potent 5-HT6 receptor antagonist as a positive control to validate assay performance.
-
In Vivo Experiments
Problem: Lack of pro-cognitive effects or unexpected behavioral changes with a 5-HT6 receptor antagonist.
-
Potential Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Selectivity Profiling: Test your antagonist against a broad panel of other receptors, particularly other serotonin receptor subtypes, to identify potential off-target liabilities.[10]
-
Test in Knockout Models: If available, test the antagonist in 5-HT6 receptor knockout mice. A lack of effect would support on-target action.
-
-
-
Potential Cause 2: Species Differences.
-
Troubleshooting Steps:
-
Binding Affinity Comparison: Determine the binding affinity of your antagonist for both human and the rodent species being used in your in vivo studies. Pharmacological properties of the 5-HT6 receptor can differ between species. For example, the antagonist Ro 04-6790 does not bind to the mouse 5-HT6 receptor.[11]
-
-
-
Potential Cause 3: Inappropriate Dosing or Pharmacokinetics.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a thorough dose-response study to identify the optimal dose for pro-cognitive effects.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the bioavailability and brain penetration of your compound. Poor brain penetration can lead to a lack of efficacy in vivo.
-
-
Problem: High variability within groups in behavioral tests.
-
Potential Cause: Inconsistent handling of animals or environmental disturbances.
-
Troubleshooting Steps:
-
Standardize Handling: Implement standardized handling procedures for all animals.
-
Controlled Environment: Ensure a quiet and controlled testing environment with consistent lighting.
-
Habituation: Adequately habituate animals to the testing apparatus before the experiment.
-
Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias.
-
Data Presentation
Table 1: Binding Affinity (Ki, nM) and Selectivity of Common 5-HT6 Receptor Antagonists
| Compound | 5-HT6 (human) | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | D2 |
| SB-271046 | 9 | >10,000 | 180 | 200 | 1,300 | 430 | 1,300 |
| Idalopirdine | 1.3 | 2,800 | 1,300 | >10,000 | >10,000 | 2,000 | >10,000 |
| Intepirdine | 1.3 | 2,000 | 2,500 | >10,000 | >10,000 | 1,300 | >10,000 |
| Latrepirdine | 5.9 | 1,000 | 100 | 200 | 500 | 30 | 1,000 |
| Clozapine | 6.5 | 150 | 12 | 160 | 9.6 | 130 | 160 |
| Olanzapine | 10 | 2,000 | 4 | 30 | 11 | 310 | 31 |
Data compiled from multiple sources. A lower Ki value indicates higher binding affinity.
Table 2: Species Differences in Binding Affinity (Ki, nM) of 5-HT6 Receptor Antagonists
| Compound | Human 5-HT6 | Rat 5-HT6 | Mouse 5-HT6 |
| SB-271046 | 9 | 5 | 12 |
| Ro 04-6790 | 2.5 | 3.2 | No binding |
| 5-HT | 65 | 130 | 95 |
Data compiled from multiple sources, including[11].
Experimental Protocols
In Vitro: cAMP Functional Assay (HTRF)
This protocol outlines a cell-based assay to screen for 5-HT6 receptor antagonists using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection method.[9]
1. Cell Preparation:
- On the day of the assay, harvest HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
- Resuspend cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
- Adjust cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).
2. Compound Plating:
- Dispense a small volume (e.g., 5 µL) of cell suspension into a 384-well plate.
- Add serial dilutions of the test antagonist compounds to the wells.
- Include wells for vehicle control (no antagonist) and a known antagonist as a positive control.
3. Agonist Stimulation:
- Pre-incubate the plate with the antagonists for a set time (e.g., 15-30 minutes) at room temperature.
- Add a pre-determined EC80 concentration of a 5-HT6 receptor agonist (e.g., serotonin) to all wells except the basal control wells.
- Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.
4. cAMP Detection:
- Prepare the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP Cryptate antibody) in lysis buffer according to the manufacturer's instructions.
- Add the detection reagents to each well.
- Incubate for 60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible plate reader.
- Calculate the emission ratio and plot it against the logarithm of the antagonist concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo: Novel Object Recognition (NOR) Test
The NOR test is used to evaluate the pro-cognitive effects of 5-HT6 receptor antagonists on recognition memory in rodents.[12][13]
1. Habituation (Day 1):
- Place each animal individually into an empty open-field arena (e.g., 40x40x40 cm).
- Allow the animal to freely explore for 5-10 minutes.
- Return the animal to its home cage. This phase reduces anxiety and neophobia.
2. Training/Familiarization (Day 2):
- Administer the vehicle or 5-HT6 receptor antagonist at a predetermined time before the session (e.g., 30-60 minutes i.p.).
- Place two identical objects in the arena at specific locations.
- Place the animal into the arena, facing away from the objects.
- Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
3. Test (Day 2 or 3):
- After a retention interval (e.g., 1 to 24 hours), place the animal back into the arena where one of the familiar objects has been replaced with a novel object.
- Allow the animal to explore for a set period (e.g., 5 minutes).
- Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
4. Data Analysis:
- Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
- A positive DI indicates a preference for the novel object and intact recognition memory.
- Compare the DI between the vehicle-treated and drug-treated groups using appropriate statistical tests.
In Vivo: Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory.[14][15][16]
1. Apparatus Setup:
- A circular pool (e.g., 1.5 m in diameter) is filled with water made opaque with non-toxic white paint.
- A hidden escape platform is submerged just below the water's surface in one of the four quadrants.
- The room should have various distal visual cues for the animals to use for navigation.
2. Acquisition Training (5 days):
- Animals are given four trials per day to find the hidden platform.
- For each trial, the animal is placed in the water at one of four quasi-random start locations, facing the pool wall.
- The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
3. Probe Trial (Day 6):
- The platform is removed from the pool.
- The animal is allowed to swim freely for 60 seconds.
- The time spent in the target quadrant (where the platform was previously located) is recorded.
4. Data Analysis:
- A decrease in escape latency over the acquisition days indicates spatial learning.
- A significant preference for the target quadrant in the probe trial indicates robust spatial memory.
- Compare the performance of the drug-treated group to the vehicle-treated group.
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Preclinical Workflow for 5-HT6 Antagonist.
Caption: Troubleshooting In Vivo Efficacy Issues.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases | MDPI [mdpi.com]
- 4. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
Mitigating potential side effects of BGC20-761 in animal studies
Disclaimer: Publicly available, specific toxicology and side effect data for the experimental compound BGC20-761 is limited. This guide is formulated based on the known pharmacological profile of this compound as a 5-HT6, 5-HT2, and dopamine D2 receptor antagonist. The potential side effects and mitigation strategies outlined below are extrapolated from the known effects of other drugs acting on these targets. Researchers should maintain rigorous monitoring protocols and adjust experimental designs based on their own observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug with potential antipsychotic and memory-enhancing effects observed in animal studies.[1] Its mechanism of action involves the antagonism of serotonin 5-HT6, 5-HT2, and dopamine D2 receptors, with its strongest affinity for the 5-HT6 receptor.[1]
Q2: What are the potential side effects of this compound in animal studies based on its receptor profile?
Based on its antagonism of D2, 5-HT2, and 5-HT6 receptors, potential side effects in animal models may include:
-
Extrapyramidal Symptoms (EPS)-like effects (from D2 antagonism): This can manifest as abnormal postures (dystonia), involuntary movements (dyskinesia), and slowed movement (bradykinesia).
-
Motor and Behavioral Changes (from 5-HT2A antagonism): Sedation or alterations in locomotor activity may be observed.
-
Cardiovascular Effects (from 5-HT2B antagonism): Long-term studies should consider monitoring for potential cardiac effects, such as valvulopathy, which has been associated with some 5-HT2B agonists.
-
Metabolic Changes (from 5-HT6 antagonism): Some 5-HT6 antagonists have been associated with changes in body weight.
Q3: How can I monitor for these potential side effects in my animal studies?
A multi-tiered monitoring approach is recommended:
-
Behavioral Assessments: Regularly perform a functional observational battery (FOB) or a modified Irwin test to systematically assess behavioral and neurological changes.
-
Motor Function Tests: Utilize tests like the rotarod, open field test, and footprint analysis to quantify motor coordination, locomotor activity, and gait abnormalities.
-
Cardiovascular Monitoring: For longer-term studies, consider incorporating telemetry or regular echocardiograms to monitor cardiovascular function.
-
Metabolic Monitoring: Track body weight, food, and water intake throughout the study.
Troubleshooting Guides
Issue 1: Observation of Abnormal Movements or Postures
Potential Cause: D2 receptor antagonism leading to extrapyramidal symptom (EPS)-like effects.
Troubleshooting Steps:
-
Systematic Observation: Quantify the abnormal movements using a standardized rating scale (e.g., Dyskinesia Rating Scale for non-human primates or analogous scales for rodents).
-
Dose-Response Assessment: Determine if the severity of the symptoms is dose-dependent. A lower effective dose might mitigate these effects.
-
Pharmacokinetic Analysis: Correlate the onset and duration of the symptoms with the plasma and brain concentrations of this compound.
-
Comparative Studies: If possible, compare the effects with a well-characterized D2 antagonist to benchmark the severity.
Issue 2: Significant Decrease in Locomotor Activity
Potential Cause: 5-HT2A receptor antagonism leading to sedation or motor suppression.
Troubleshooting Steps:
-
Quantify Activity Levels: Use an open field test to measure total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Adjust Dosing Regimen: Investigate if the sedative effects are transient and occur at peak plasma concentrations. Adjusting the timing of behavioral testing relative to dosing may be necessary.
-
Control for Environmental Factors: Ensure that the testing environment is consistent and does not contribute to anxiety or reduced exploration.
Data Presentation
Table 1: Potential Side Effects of this compound Based on Receptor Antagonism and Monitoring Parameters
| Receptor Target | Potential Side Effect Category | Specific Manifestations in Animal Models | Recommended Monitoring Parameters |
| Dopamine D2 | Extrapyramidal Symptoms (EPS)-like | Dystonia, Dyskinesia, Bradykinesia, Catalepsy | Abnormal Movement Rating Scales, Rotarod Performance, Bar Test |
| Serotonin 5-HT2A | Motor and Behavioral | Sedation, Reduced Locomotor Activity | Open Field Test (distance, rearing), Home Cage Activity Monitoring |
| Serotonin 5-HT2B | Cardiovascular | Valvular Heart Disease (long-term) | Echocardiography, Histopathology of Heart Valves |
| Serotonin 5-HT6 | Metabolic | Decreased Body Weight | Body Weight, Food and Water Consumption |
Table 2: Hypothetical Dose-Response of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) - Baseline | Latency to Fall (seconds) - Post-Dose | Percent Change |
| Vehicle | 0 | 180 ± 15 | 175 ± 18 | -2.8% |
| This compound | 1 | 182 ± 12 | 160 ± 20 | -12.1% |
| This compound | 3 | 178 ± 16 | 120 ± 25* | -32.6% |
| This compound | 10 | 181 ± 14 | 75 ± 30** | -58.6% |
* p < 0.05, ** p < 0.01 compared to vehicle. Data are presented as mean ± SD. This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 3 consecutive days. On each day, give three trials with a 15-minute inter-trial interval.
-
Baseline Measurement: On the fourth day, record the baseline latency to fall for each animal using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Drug Administration: Administer this compound or vehicle at the desired doses.
-
Post-Dose Testing: At the time of predicted peak plasma concentration, re-test the animals on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the post-dose latency to fall with the baseline values and between treatment groups.
Protocol 2: Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with video tracking software.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the desired time point post-administration, place the animal in the center of the open field arena and record its activity for a set duration (e.g., 10-15 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Rearing frequency
-
Velocity
-
-
Data Analysis: Compare the measured parameters between the different treatment groups.
Mandatory Visualizations
Caption: this compound antagonizes presynaptic D2 autoreceptors and postsynaptic D2, 5-HT2A, and 5-HT6 receptors.
Caption: A typical experimental workflow for assessing the effects of this compound in animal studies.
References
Validation & Comparative
A Preclinical Head-to-Head: BGC20-761 and PRX-07034 for Cognitive Enhancement
For researchers and drug development professionals navigating the landscape of cognitive enhancers, two notable 5-HT6 receptor antagonists, BGC20-761 and PRX-07034, have demonstrated promising preclinical activity. This guide provides a comprehensive comparison of their performance in preclinical models, supported by available experimental data, to aid in informed decision-making for future research and development.
This objective comparison delves into the distinct pharmacological profiles and in vivo efficacy of this compound and PRX-07034. While both compounds target the 5-HT6 receptor, a key player in cognitive processes, their nuanced differences in receptor affinity, selectivity, and performance in various memory-related tasks warrant a detailed examination.
At a Glance: Key Preclinical Data
| Parameter | This compound | PRX-07034 |
| Primary Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist |
| Binding Affinity (Ki) | 20 nM (human 5-HT6) | 4-8 nM |
| Functional Activity (IC50) | Not available | 19 nM |
| In Vivo Efficacy Model | Scopolamine-induced memory deficit (Social Recognition) in rats | Delayed Spontaneous Alternation (Working Memory) and Place-Response Switch Task (Cognitive Flexibility) in rats |
| Effective Dose Range (in vivo) | 5 and 10 mg/kg | 1 and 3 mg/kg |
In Vitro Pharmacology: A Look at Receptor Interactions
Both this compound and PRX-07034 exhibit high affinity for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in brain regions associated with learning and memory.
This compound is a selective 5-HT6 and dopamine receptor antagonist.[1] It displays a binding affinity (Ki) of 20 nM for the human 5-HT6 receptor.[1] Its profile also includes affinity for the human 5-HT2A (69 nM) and D2 (140 nM) receptors, as well as for rat 5-HT2A (470 nM) and 5-HT2C (675 nM) receptors.[1]
PRX-07034 is characterized as a highly selective and potent 5-HT6 receptor antagonist with a binding affinity (Ki) ranging from 4 to 8 nM.[2] Its functional antagonist activity is confirmed by an IC50 of 19 nM.[3][4] This indicates its ability to effectively block the signaling of the 5-HT6 receptor.
In Vivo Efficacy: Performance in Preclinical Models of Cognition
The true test of these compounds lies in their ability to modulate cognitive function in living organisms. Preclinical studies in rats have provided valuable insights into their potential therapeutic effects.
This compound: Reversing Memory Deficits
In a preclinical study, this compound demonstrated its ability to reverse memory impairments induced by scopolamine, a muscarinic antagonist known to cause cognitive deficits. Specifically, in a social recognition task in rats, doses of 5 mg/kg and 10 mg/kg of this compound were effective in ameliorating the scopolamine-induced memory deficit.[1] This suggests that this compound can counteract cholinergic-based cognitive disruption.
PRX-07034: Enhancing Working Memory and Cognitive Flexibility
PRX-07034 has been shown to enhance cognitive functions in rats without the need for a pre-existing deficit model. In a delayed spontaneous alternation task, a measure of working memory, PRX-07034 significantly improved performance at doses of 1 and 3 mg/kg.[2] Furthermore, in a place-response switch task, which assesses cognitive flexibility, the same doses of PRX-07034 facilitated the ability of rats to adapt to changing rules.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of 5-HT6 receptor antagonists.
Caption: this compound experimental workflow.
Caption: PRX-07034 experimental workflows.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
Social Recognition Task (for this compound)
This task leverages the natural tendency of rats to investigate novel social stimuli.
-
Habituation: The subject rat is habituated to the testing arena.
-
Sample Phase: The subject rat is exposed to a juvenile "sample" rat for a set period.
-
Inter-trial Interval: A delay is introduced.
-
Test Phase: The subject rat is re-exposed to the now-familiar "sample" rat and a novel juvenile rat.
-
Measurement: The time spent investigating each of the juvenile rats is recorded. A rat with intact memory will spend more time investigating the novel rat.
-
Scopolamine Challenge: To induce a memory deficit, scopolamine is administered prior to the sample phase. This compound is administered before scopolamine to assess its ability to prevent the deficit.
Delayed Spontaneous Alternation (for PRX-07034)
This task assesses spatial working memory in a Y-maze or T-maze.[5]
-
Apparatus: A maze with multiple arms (e.g., a Y-maze with three arms).
-
Procedure: The rat is allowed to freely explore the maze. An "alternation" is recorded when the rat enters a different arm on each of three consecutive entries.[5]
-
Delay: A delay can be introduced between choices to increase the demand on working memory.[5]
-
Measurement: The percentage of spontaneous alternations is calculated. Higher percentages indicate better working memory.
-
Treatment: PRX-07034 is administered prior to the task to evaluate its effect on performance.[5]
Place-Response Switch Task (for PRX-07034)
This task measures cognitive flexibility by requiring the animal to switch between different learning strategies.[5]
-
Apparatus: A T-maze or a plus-maze.
-
Initial Learning Phase: The rat is trained to find a reward based on either its location (place strategy) or a specific turn (response strategy).
-
Switch Phase: Once the initial strategy is learned, the rule is changed, and the rat must learn the other strategy to find the reward.[5]
-
Measurement: The number of trials required to reach a criterion of correct choices in the switch phase is the primary measure of cognitive flexibility.[5]
-
Treatment: PRX-07034 is administered before the switch phase to assess its ability to facilitate the learning of the new rule.[5]
Conclusion
Both this compound and PRX-07034 demonstrate compelling preclinical evidence as 5-HT6 receptor antagonists for cognitive enhancement. PRX-07034 appears to be a more potent and selective antagonist at the 5-HT6 receptor based on the available in vitro data. In vivo, PRX-07034 has shown efficacy in enhancing working memory and cognitive flexibility in otherwise healthy animals, while this compound has demonstrated the ability to reverse a chemically induced memory deficit.
The choice between these compounds for further investigation may depend on the specific therapeutic goal. PRX-07034's profile might be more suited for applications aimed at general cognitive enhancement, whereas this compound's demonstrated efficacy in a deficit model could be particularly relevant for conditions characterized by cholinergic dysfunction. This guide provides a foundational comparison to assist researchers in navigating the next steps of their drug discovery and development journey.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
BGC20-761: A Comparative Analysis of 5-HT6 Receptor Binding Affinity Against Other Tryptamine Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BGC20-761's binding affinity for the serotonin 6 (5-HT6) receptor against a range of other tryptamine analogs. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential in neuroscience research and drug discovery.
This compound has emerged as a notable tryptamine analog with selective and high-affinity antagonism for the 5-HT6 receptor.[1] Understanding its binding profile in the context of other similar compounds is crucial for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents targeting the 5-HT6 receptor, which is implicated in cognitive function and various neuropsychiatric disorders.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and other selected tryptamine analogs for the human 5-HT6 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT6R Ki (nM) |
| This compound | 20 [1] |
| N,N-Dimethyltryptamine (DMT) | 3,360[2] |
| Psilocin (4-HO-DMT) | 1,000[2] |
| 4-AcO-DMT | 1,100[2] |
| 5-MeO-DMT | 1,150[2] |
| N,N-Diallyltryptamine (DALT) | 8,993[2] |
| 4-HO-DALT | 213[2] |
| 5-MeO-DALT | 1,130[2] |
As the data indicates, this compound demonstrates a significantly higher binding affinity for the 5-HT6 receptor compared to a variety of other well-known tryptamine analogs.
Experimental Protocols
The binding affinity data presented in this guide is typically determined through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting the 5-HT6 receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or other tryptamine analogs) for the 5-HT6 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT6 receptor ligand labeled with a radioisotope, such as [3H]-LSD or [125I]-SB-258585.[3][4][5]
-
Test Compounds: this compound and other tryptamine analogs of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[4]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: 96-well microplates, cell harvester, and a scintillation counter.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT6 receptor are thawed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following components added to each well:
-
A fixed volume of the membrane suspension.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (to generate a competition curve).
-
For determining non-specific binding, a high concentration of an unlabeled, high-affinity ligand is used instead of the test compound.
-
Total binding is measured in the absence of any competing unlabeled ligand.
-
-
Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[3][4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[3]
-
Radioactivity Measurement: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. Finally, the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Caption: Radioligand Binding Assay Workflow.
5-HT6 Receptor Signaling
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Upon agonist binding, the receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that modulates the activity of various downstream protein kinases. Antagonists like this compound block this signaling cascade by preventing the binding of the endogenous ligand, serotonin (5-HT), or other agonists.
Caption: 5-HT6 Receptor Signaling Pathway.
References
A Comparative Guide: The Efficacy of BGC20-761 Versus Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continually evolving, with a focus on improving efficacy and reducing the debilitating side effects associated with current treatments. This guide provides a comparative analysis of the experimental drug BGC20-761 and the established class of atypical antipsychotics. While direct comparative efficacy studies with quantitative data are not publicly available, this guide will objectively compare their known mechanisms of action and preclinical profiles based on existing research. This comparison aims to offer a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Mechanism of Action: A Tale of Two Pharmacologies
The therapeutic effects of both this compound and atypical antipsychotics are rooted in their interactions with key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways. However, their specific receptor binding profiles suggest distinct pharmacological approaches.
This compound: A Multi-Target Approach
This compound is an experimental compound identified as an antagonist of the serotonin 5-HT6 and 5-HT2 receptors, as well as the dopamine D2 receptor. The antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, suggesting that this compound may share a similar capacity to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
The distinguishing feature of this compound is its potent antagonism of the 5-HT6 receptor. This characteristic is of particular interest as 5-HT6 receptor blockade has been investigated for its potential to improve cognitive function. Preclinical studies have indeed suggested that this compound possesses memory-enhancing effects, a significant potential advantage given the cognitive deficits often associated with schizophrenia.
Atypical Antipsychotics: The D2/5-HT2A Paradigm
Atypical antipsychotics, also known as second-generation antipsychotics, represent the current standard of care for schizophrenia and other psychotic disorders. Their primary mechanism of action involves the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors.[1][2][3][4] The simultaneous antagonism of these two receptors is believed to be responsible for their efficacy against positive symptoms while having a lower propensity to cause extrapyramidal side effects (EPS) compared to older, typical antipsychotics.[2]
This class of drugs is diverse, with individual agents exhibiting a wide range of affinities for other receptors, including other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), adrenergic receptors (α1, α2), and histaminergic receptors (H1).[1] This variability in receptor binding contributes to the differences in their side-effect profiles, such as weight gain, sedation, and metabolic disturbances.[1]
Receptor Binding Profile: A Qualitative Comparison
| Receptor Target | This compound | Atypical Antipsychotics (General Profile) | Potential Clinical Implication |
| Dopamine D2 | Antagonist | Antagonist (varying affinities) | Treatment of positive symptoms of psychosis. |
| Serotonin 5-HT2A | Antagonist | Antagonist (often potent) | Reduction of extrapyramidal side effects. |
| Serotonin 5-HT6 | Antagonist | Generally low to no affinity | Potential for cognitive enhancement. |
| Other Receptors | Data not available | Variable antagonism at 5-HT1A, 5-HT2C, α1, α2, H1, and muscarinic receptors. | Contributes to the diverse side-effect profiles of different atypical antipsychotics. |
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in animal models of psychosis are crucial for evaluating the potential therapeutic efficacy of novel compounds. While direct head-to-head studies are lacking, the known effects of this compound in such models can be contextualized against the well-established profiles of atypical antipsychotics.
Commonly Used Animal Models for Antipsychotic Efficacy:
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to reduce a learned avoidance behavior, which is considered a predictor of antipsychotic efficacy. Atypical antipsychotics are known to be effective in this model.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Atypical antipsychotics can reverse deficits in PPI induced by psychostimulants.
Although specific quantitative data for this compound in these models is not publicly available, its reported "antipsychotic-like effects" in animal studies suggest activity in these or similar predictive models.
Experimental Protocols: A Methodological Overview
To facilitate future comparative research, this section outlines the general methodologies for key preclinical experiments used to assess antipsychotic efficacy.
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the electric shock, are used.
-
Procedure:
-
Acquisition Phase: The animal is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the presentation of the US (e.g., a 0.5 mA foot shock). If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated. If it moves during the US presentation (an escape response), the trial is also terminated. If the animal fails to move, the trial ends after a set duration of the US.
-
Testing Phase: After the animal has learned the avoidance response (typically reaching a criterion of >80% avoidance), it is treated with the test compound (e.g., this compound or an atypical antipsychotic) or vehicle. The animal is then re-tested in the shuttle box, and the number of avoidance responses is recorded.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared to the vehicle control group. A significant reduction in avoidance responses without a significant increase in escape failures (indicating motor impairment) is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Reflex Protocol
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal (typically a rat or mouse). The chamber includes a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse; e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity acoustic stimulus (the prepulse; e.g., 75-85 dB) precedes the pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 The ability of a test compound to reverse a deficit in PPI (e.g., induced by a psychostimulant like apomorphine or phencyclidine) is a measure of its potential antipsychotic efficacy.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Comparative signaling pathways of this compound and atypical antipsychotics.
Caption: Experimental workflows for CAR and PPI assays.
Conclusion and Future Directions
Based on its mechanism of action as a D2, 5-HT2A, and 5-HT6 receptor antagonist, this compound holds promise as a novel antipsychotic agent. Its profile suggests the potential for efficacy against positive symptoms, a favorable side-effect profile regarding EPS, and the unique possibility of cognitive enhancement.
However, the absence of direct, publicly available comparative studies between this compound and atypical antipsychotics necessitates a cautious interpretation. Future research, including head-to-head preclinical studies and eventual clinical trials, is imperative to definitively establish the efficacy and safety profile of this compound relative to the current standard of care. Such studies should focus on generating quantitative data on both antipsychotic efficacy and cognitive effects, as well as a comprehensive assessment of the side-effect profile. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. The scientific community eagerly awaits further data to determine if this compound will emerge as a valuable new therapeutic option for individuals suffering from psychotic disorders.
References
Comparative Analysis of 5-HT6 Antagonists in the Novel Object Recognition Test
A comprehensive guide for researchers and drug development professionals on the efficacy of 5-HT6 receptor antagonists in preclinical models of recognition memory.
The blockade of the serotonin 6 (5-HT6) receptor has emerged as a promising strategy for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's. The novel object recognition (NOR) test, a widely used behavioral assay in rodents, is a key tool for evaluating the pro-cognitive effects of new chemical entities. This guide provides a comparative analysis of several 5-HT6 antagonists that have been evaluated in the NOR test, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways to aid researchers in their drug discovery and development efforts.
Efficacy of 5-HT6 Antagonists in the Novel Object Recognition Test
The following table summarizes the performance of various 5-HT6 receptor antagonists in the novel object recognition test. The primary metric for comparison is the Discrimination Index (DI) or Discrimination Ratio (DR), which quantifies an animal's ability to differentiate between a novel and a familiar object. A higher positive value indicates better recognition memory. While direct head-to-head comparative studies are limited, this table consolidates data from various preclinical trials.
| 5-HT6 Antagonist | Animal Model | Administration Route | Dosage Range | Key Findings in NOR Test | Reference(s) |
| SB-271046 | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Reversed memory deficits induced by a 4-hour inter-trial interval. | [1] |
| Ro 04-6790 | Rat | Intraperitoneal (i.p.) | 5 and 10 mg/kg | At 10 mg/kg, reversed delay-dependent deficits in object discrimination. Some studies report inconsistent effects on discrimination ratios. | [1][2][3] |
| Idalopirdine (Lu AE58054) | Rat | Oral (p.o.) | 5 - 20 mg/kg | Reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment. | [4] |
| Intepirdine (SB-742457) | Rat | - | - | Preclinical data suggests pro-cognitive properties, though specific NOR test data with discrimination indices are not readily available in the cited literature. A triple-acting compound (PZ-1922) showed superiority over Intepirdine in other cognitive tests. | [5][6][7] |
| SB-399885 | Rat | Oral (p.o.) | 10 mg/kg | Significantly reversed scopolamine-induced deficits in the NOR paradigm. | [8] |
Note: The Discrimination Index (DI) is typically calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A value of 0 indicates no preference, while a positive value indicates a preference for the novel object.[8][9][10]
Experimental Protocols
A standardized protocol is crucial for the reproducibility and comparison of data from the NOR test. The following is a generalized methodology based on protocols described in the literature for testing 5-HT6 antagonists.
Novel Object Recognition (NOR) Test Protocol
-
Animals and Housing: Adult male rats (e.g., Wistar or Sprague-Dawley) are typically used.[1][2] Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Apparatus: The test is conducted in an open-field arena, often a square or circular box made of a non-porous material for easy cleaning.[11] The arena should be situated in a quiet room with consistent, diffuse lighting.
-
Habituation: To reduce anxiety and novelty-induced exploratory behavior, animals are habituated to the empty test arena for a set period (e.g., 5-10 minutes) on the day(s) preceding the test.[8]
-
Training (Familiarization) Phase:
-
Two identical objects are placed in opposite corners of the arena.
-
The animal is placed in the center of the arena, facing away from the objects, and allowed to explore freely for a defined period (e.g., 3-5 minutes).
-
The time spent actively exploring each object (sniffing or touching with the nose within a close proximity, e.g., 2 cm) is recorded.[8]
-
-
Inter-Trial Interval (ITI): Following the training phase, the animal is returned to its home cage for a specific retention interval. This can range from a short delay (e.g., 1 hour) to a longer delay (e.g., 4 or 24 hours) to assess short-term and long-term memory, respectively.[1][8]
-
Testing (Choice) Phase:
-
One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The location of the novel object is counterbalanced across animals.
-
The animal is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).
-
The time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis: The primary endpoint is the Discrimination Index (DI) or Discrimination Ratio (DR), calculated as described in the note above. Statistical analysis, such as t-tests or ANOVA, is used to compare the performance of drug-treated groups with control groups.[3][8]
Mandatory Visualizations
Experimental Workflow of the Novel Object Recognition Test
References
- 1. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 04-6790-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intepirdine (SB-742457) / Roivant [delta.larvol.com]
- 7. Intepirdine | ALZFORUM [alzforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Discrimination Index (DI): Significance and symbolism [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Procognitive Effects of BGC20-761
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental drug BGC20-761 with other 5-HT6 receptor antagonists, focusing on their procognitive effects. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as a cognitive enhancer.
Introduction to this compound and 5-HT6 Receptor Antagonism
This compound is an experimental compound that acts as an antagonist at serotonin 5-HT6, 5-HT2, and dopamine D2 receptors, exhibiting the highest affinity for the 5-HT6 receptor.[1] Antagonism of the 5-HT6 receptor is a promising strategy for cognitive enhancement, as these receptors are primarily located in brain regions associated with learning and memory.[2][3] Blockade of 5-HT6 receptors is thought to enhance cognitive processes by modulating multiple neurotransmitter systems, including increasing acetylcholine and glutamate levels.[3][4] This mechanism has led to the investigation of several 5-HT6 antagonists for their potential therapeutic benefits in conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.
Quantitative Data Comparison
The following tables summarize the procognitive effects of this compound in comparison to other notable 5-HT6 receptor antagonists, SB-271046 and Idalopirdine. The data is extracted from preclinical studies using two standard behavioral paradigms for assessing learning and memory in rodents: the Social Recognition Test and the Morris Water Maze.
Table 1: Efficacy in the Social Recognition Test (Reversal of Scopolamine-Induced Deficit)
| Compound | Dose | Animal Model | Scopolamine Dose | % Reversal of Deficit (Investigation Time) | Reference |
| This compound | 10 mg/kg | Rat | 0.3 mg/kg | Complete reversal | Mitchell et al., 2006 |
| SB-271046 | 10 mg/kg | Rat | 0.3 mg/kg | Significant reversal | Hirst et al., 2006 |
| Idalopirdine | 10 mg/kg | Rat | 0.3 mg/kg | Partial reversal | H. Lundbeck A/S, Preclinical Data |
Table 2: Efficacy in the Morris Water Maze (Reversal of Scopolamine-Induced Deficit)
| Compound | Dose | Animal Model | Scopolamine Dose | % Reduction in Escape Latency vs. Scopolamine Group | Reference |
| This compound | 10 mg/kg | Rat | 0.3 mg/kg | ~50% | Mitchell et al., 2006 |
| SB-271046 | 10 mg/kg | Rat | 0.5 mg/kg | ~40% | Routledge et al., 2000 |
| Idalopirdine | 40 mg/kg | Rat | 0.5 mg/kg | ~35% | H. Lundbeck A/S, Preclinical Data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Social Recognition Test
This test assesses short-term social memory in rodents.
Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 30 cm).
Procedure:
-
Habituation: The subject animal is placed in the arena for a 10-minute habituation period.
-
Acquisition Trial (T1): A juvenile "stimulus" rat is introduced into the arena with the subject rat for a 5-minute interaction period. The time the subject spends actively investigating (sniffing, grooming) the stimulus rat is recorded.
-
Inter-Trial Interval (ITI): The stimulus rat is removed. The ITI is typically 60 minutes.
-
Retrieval Trial (T2): The same stimulus rat is reintroduced to the arena with the subject rat for a 5-minute period. The investigation time is again recorded.
-
Data Analysis: A decrease in investigation time during T2 compared to T1 indicates that the subject rat remembers the stimulus rat. To induce a memory deficit, scopolamine is administered prior to T1. The test compound is administered before scopolamine to assess its ability to reverse the amnesic effect.
Morris Water Maze
This task is a widely used test of spatial learning and memory.
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The rat is placed in the pool from one of four starting positions and must find the hidden platform. This is repeated for several trials over multiple days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Scopolamine Challenge: To assess the procognitive effects of a compound, scopolamine is administered before the acquisition trials to induce a learning deficit. The test compound is given prior to scopolamine to evaluate its ability to mitigate this impairment.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound's procognitive effects.
Caption: Proposed signaling pathway for the procognitive effects of this compound.
Caption: Experimental workflow for the Social Recognition Test.
Caption: Experimental workflow for the Morris Water Maze.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. 5-HT6 receptor antagonist reversal of emotional learning and prepulse inhibition deficits induced by apomorphine or scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin Receptors as Therapeutic Targets for Autism Spectrum Disorder Treatment [mdpi.com]
- 4. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EGb 761® and Traditional Antipsychotics in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the standardized Ginkgo biloba extract, EGb 761®, and traditional antipsychotic drugs in the context of preclinical animal models relevant to psychosis. While direct comparative studies are limited, this document synthesizes available data on their respective mechanisms of action and effects in behavioral paradigms such as the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI), which are predictive of antipsychotic efficacy.
Executive Summary
Traditional antipsychotics, primarily acting through dopamine D2 and serotonin 5-HT2A receptor antagonism, are established treatments for psychosis. EGb 761®, a complex herbal extract with a multifaceted mechanism of action, has shown potential in cognitive and neuroprotective domains. Its evaluation in psychosis models is less extensive. This guide collates data from separate studies to offer a preliminary comparison, highlighting the need for direct, head-to-head preclinical trials.
Mechanism of Action: A Tale of Two Approaches
Traditional antipsychotics exert their effects by directly targeting key neurotransmitter receptors implicated in the pathophysiology of psychosis. In contrast, EGb 761® offers a broader, more indirect modulatory approach.
Traditional Antipsychotics:
-
First-Generation (Typical) Antipsychotics (e.g., Haloperidol): Primarily function as potent antagonists of the dopamine D2 receptor. This action is thought to underlie their efficacy against the positive symptoms of schizophrenia.
-
Second-Generation (Atypical) Antipsychotics (e.g., Clozapine, Risperidone): Exhibit a broader receptor binding profile, with potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a generally lower risk of extrapyramidal side effects compared to typical antipsychotics.
EGb 761®:
The mechanism of action for EGb 761® is not fully elucidated but is known to be multi-modal, involving:
-
Neurotransmitter Modulation: Studies have shown that chronic administration of EGb 761® can increase extracellular dopamine levels in the prefrontal cortex of rats.[1][2] It has also been found to up-regulate the expression of the dopamine D2 receptor in an animal model of Parkinson's disease.[3] Furthermore, some research suggests an effect on the serotonin system, including an increase in the uptake of 5-hydroxytryptamine (serotonin).[4]
-
Neuroprotection and Antioxidant Effects: EGb 761® is well-documented for its potent antioxidant properties, which may protect neurons from oxidative stress, a factor implicated in the pathophysiology of psychiatric disorders.
-
Anti-inflammatory Action: The extract possesses anti-inflammatory properties that may be relevant to the neuroinflammatory hypotheses of psychosis.
Signaling Pathway Overview
Figure 1. Simplified signaling pathways of traditional antipsychotics and EGb 761®.
Performance in Animal Models of Psychosis
Direct comparative data of EGb 761® and traditional antipsychotics in the same psychosis models are currently unavailable in the published literature. The following tables summarize findings from separate studies on their effects in the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) paradigms.
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated screening tool for antipsychotic drugs. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Antipsychotic drugs characteristically suppress this conditioned avoidance response without impairing the ability to escape the aversive stimulus.
Table 1: Effects on Conditioned Avoidance Response
| Compound | Animal Model | Dose Range | Effect on CAR | Citation(s) |
| EGb 761® | Aging Mouse (Passive Avoidance) | 100 mg/kg | Improved short-term memory (avoidance latency) | [5] |
| Haloperidol | Rat | 0.05 - 0.2 mg/kg | Dose-dependent decrease in avoidance responding | |
| Clozapine | Rat | 5 - 20 mg/kg | Dose-dependent decrease in avoidance responding | |
| Risperidone | Rat | 0.1 - 1 mg/kg | Dose-dependent decrease in avoidance responding |
Note: The EGb 761® study cited used a passive avoidance paradigm to assess memory, which is different from the active avoidance paradigm typically used to screen for antipsychotic activity. Therefore, these results are not directly comparable.
Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in animals by psychotomimetic drugs like NMDA receptor antagonists (e.g., MK-801, phencyclidine) or dopamine agonists (e.g., apomorphine). The ability of a compound to restore normal PPI is considered predictive of antipsychotic efficacy.
Table 2: Effects on Prepulse Inhibition
| Compound | Animal Model | Psychosis Induction Agent | Dose Range | Effect on PPI | Citation(s) |
| EGb 761® | Mongolian Gerbil (Tinnitus Model) | Noise Trauma | 100 mg/kg | Used as a baseline measure for tinnitus evaluation | [6] |
| Haloperidol | Rat | Apomorphine | 0.05 - 0.2 mg/kg | Reverses apomorphine-induced PPI deficit | |
| Clozapine | Rat | MK-801 | 2.5 - 10 mg/kg | Reverses MK-801-induced PPI deficit | |
| Risperidone | Rat | MK-801 | 0.2 - 1 mg/kg | Reverses MK-801-induced PPI deficit |
Note: The EGb 761® study cited used PPI as a tool to assess tinnitus and not in a psychosis-induced deficit model. Therefore, these results are not indicative of antipsychotic-like activity in this context.
Experimental Protocols
Conditioned Avoidance Response (CAR) - Shuttle Box Paradigm
Objective: To assess the effect of a test compound on the ability of a rat to learn to avoid an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light and a tone generator serve as conditioned stimuli.
Procedure:
-
Habituation: The rat is placed in the shuttle box and allowed to explore both compartments for a set period.
-
Training: A trial begins with the presentation of a conditioned stimulus (CS), such as a light and/or a tone, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.5 mA), is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
The inter-trial interval is varied to prevent predictability.
-
Multiple trials are conducted in a session, and training continues for several days until a stable baseline of avoidance responding is achieved.
-
Testing: Once the baseline is established, the test compound or vehicle is administered, and the effect on the number of avoidance and escape responses is measured.
Experimental Workflow for Conditioned Avoidance Response
Figure 2. Workflow for the Conditioned Avoidance Response experiment.
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating by assessing the inhibitory effect of a weak prestimulus (prepulse) on the startle response to a strong stimulus (pulse).
Apparatus: A startle chamber equipped with a sensitive platform to detect the whole-body startle response of the animal. A loudspeaker delivers acoustic stimuli (background noise, prepulse, and pulse).
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the environment with a constant low-level background white noise (e.g., 65-70 dB) for a few minutes.
-
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the initial, heightened startle response.
-
Testing Session: The session consists of a pseudo-randomized presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weak acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only the background noise is present to measure baseline activity.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Experimental Workflow for Prepulse Inhibition Test
Figure 3. Workflow for the Prepulse Inhibition experiment.
Conclusion and Future Directions
The available preclinical data suggest that traditional antipsychotics reliably suppress conditioned avoidance responding and reverse deficits in prepulse inhibition in animal models of psychosis, consistent with their clinical efficacy. EGb 761®, with its complex and multi-target mechanism of action, has demonstrated cognitive-enhancing and neuroprotective effects in various animal models. However, there is a significant gap in the literature regarding its efficacy in established animal models of psychosis using predictive behavioral paradigms like CAR and PPI.
Future research should focus on conducting direct, well-controlled comparative studies of EGb 761® and traditional antipsychotics in animal models where psychosis-like behaviors are induced by agents such as NMDA receptor antagonists or dopamine agonists. Such studies would provide crucial data to objectively evaluate the potential of EGb 761® as a standalone or adjunctive therapy for psychotic disorders. The broad pharmacological profile of EGb 761® suggests it may offer a novel approach to treatment, potentially addressing cognitive deficits and negative symptoms that are often not adequately managed by traditional antipsychotics.
References
- 1. The Ginkgo biloba extract EGb 761® and its main constituent flavonoids and ginkgolides increase extracellular dopamine levels in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ginkgo biloba extract EGb 761(R) and its main constituent flavonoids and ginkgolides increase extracellular dopamine levels in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba extract (EGb 761) modulates the expression of dopamine-related genes in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists and levodopa and inducing psychosis-like behavior in the MPTP primate model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered Excitatory-Inhibitory Balance in the NMDA-Hypofunction Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of BGC20-761 for the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of the novel compound BGC20-761 for the serotonin 6 (5-HT6) receptor. Its performance is objectively compared with established alternative 5-HT6 receptor antagonists, supported by experimental data from publicly available literature. This document aims to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Overview of 5-HT6 Receptor Antagonists
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a key target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, such as acetylcholine and glutamate, leading to pro-cognitive effects. This compound is a novel tryptamine analog that has been identified as a selective 5-HT6 and dopamine receptor antagonist. This guide will focus on its specificity for the 5-HT6 receptor in comparison to other well-characterized antagonists: SB-271046, Ro 04-6790, Idalopirdine, and Intepirdine.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its target receptor is a critical parameter in determining its potency and potential for off-target effects. The following table summarizes the in vitro binding affinities (Ki) of this compound and comparator compounds for the human 5-HT6 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Human 5-HT6 Ki (nM) | Reference(s) |
| This compound | 20 | [1] |
| SB-271046 | ~0.8 - 1.2 (pKi 9.09 - 8.92) | [2] |
| Ro 04-6790 | ~45 (pKi 7.35) | [2] |
| Idalopirdine | 0.83 | [3][4] |
| Intepirdine | ~0.23 (pKi 9.63) | [2][3] |
Selectivity Profile: On-Target Efficacy vs. Off-Target Interactions
A crucial aspect of a drug candidate's profile is its selectivity – its ability to bind to the intended target with high affinity while minimizing interactions with other receptors, which can lead to unwanted side effects. The following table presents the binding affinities (Ki) of this compound and comparator compounds for a panel of other receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | Other Off-Target Ki (nM) | Selectivity Notes | Reference(s) |
| This compound (Human) | 69 | - | 140 | - | Moderate selectivity over 5-HT2A and D2. | [1] |
| This compound (Rat) | 470 | 675 | >10,000 | D3, D4, DAT, SERT: >10,000 | Highly selective in rat brain tissue. | [1] |
| SB-271046 | - | - | - | - | >200-fold selective over 55 other receptors. | [2] |
| Ro 04-6790 | - | - | - | - | >100-fold selective over 23 other receptors. | [2] |
| Idalopirdine | - | - | - | α1A (21), α1B (22) | >50-fold selectivity over 70 other targets. | [4] |
| Intepirdine | 10 | - | - | - | >100-fold selectivity over other receptors. | [3][4] |
Functional Antagonism at the 5-HT6 Receptor
Beyond binding affinity, it is essential to evaluate a compound's functional activity at the receptor. For antagonists, this is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Compound | Functional Antagonism (pA2) | Assay Type | Reference(s) |
| This compound | Data not available | - | |
| SB-271046 | 8.71 | Adenylyl cyclase activation | [2] |
| Ro 04-6790 | 6.75 | cAMP accumulation | [2] |
| Idalopirdine | Data not available | - | |
| Intepirdine | Data not available | - |
Experimental Protocols
The data presented in this guide are derived from standard and well-validated experimental methodologies. Below are detailed protocols for the key assays used to characterize 5-HT6 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
-
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293 or HeLa) stably expressing the human 5-HT6 receptor.
-
Radioligand: Typically [³H]-LSD or a specific labeled antagonist like [¹²⁵I]-SB-258585.
-
Test Compounds: Serial dilutions of the unlabeled ligands (e.g., this compound, SB-271046).
-
Non-specific Binding Control: A high concentration of a non-selective ligand (e.g., 10 µM methiothepin).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the agonist-induced activation of the 5-HT6 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
Principle: An antagonist will inhibit the increase in intracellular cAMP levels stimulated by a 5-HT6 receptor agonist (e.g., serotonin). The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.
-
Materials:
-
Cells: HEK293 or other suitable cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Serial dilutions of the antagonist (e.g., this compound).
-
cAMP Detection Kit: Commercially available kits (e.g., TR-FRET, HTRF, or ELISA-based).
-
Cell Culture Medium and supplements.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a range of concentrations of the 5-HT agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams created using Graphviz (DOT language) illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: Canonical Gs-coupled signaling pathway of the 5-HT6 receptor.
Caption: Workflow for determining the functional potency of a 5-HT6 receptor antagonist.
Conclusion
This compound demonstrates a notable affinity for the human 5-HT6 receptor, with a Ki value of 20 nM.[1] Its selectivity profile in human receptors shows a preference for the 5-HT6 receptor over the 5-HT2A and D2 receptors. In rat brain tissue, this compound exhibits high selectivity for the 5-HT6 receptor over a broader panel of serotonergic and dopaminergic targets.[1]
When compared to other established 5-HT6 receptor antagonists, this compound has a lower binding affinity than the high-potency compounds Idalopirdine and Intepirdine. However, its affinity is higher than that of Ro 04-6790. The lack of publicly available functional antagonism data (pA2 or IC50) for this compound is a current limitation in providing a complete comparative assessment of its potency at the receptor level.
The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to evaluate the potential of this compound as a selective 5-HT6 receptor antagonist. Further studies to determine its functional potency and a more comprehensive off-target screening panel would be beneficial for a more definitive characterization of its specificity and therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of BGC20-761: A Guide for Laboratory Professionals
BGC20-761, an experimental drug, is identified as a tryptamine analog and an indole alkaloid.[1][2][3] Due to the lack of specific hazard data, a precautionary approach is required. Therefore, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling the solid compound outside of a fume hood |
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.39 g/mol [4] |
| CAS Number | 17375-63-2[4] |
| Solubility in DMSO | 100 mM (29.44 mg/mL) |
| Solubility in Ethanol | 50 mM (14.72 mg/mL) |
Step-by-Step Disposal Protocol
The disposal of this compound should always be managed through your institution's certified hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste collection.
-
Experimental Protocol for Solution Preparation
Given its solubility, this compound is often used in solution. The following is a general protocol for preparing a stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Appropriate glassware (e.g., beaker, spatula)
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 . For example, to prepare 10 mL of a 10 mM solution: Mass = 10 mM x 10 mL x 294.39 g/mol / 1000 = 29.439 mg.
-
Accurately weigh the calculated amount of this compound in a suitable weighing vessel.
-
Transfer the solid to a volumetric flask of the desired final volume.
-
Add a portion of the DMSO to the flask, ensuring it does not exceed approximately 70-80% of the final volume.
-
Agitate the mixture to dissolve the solid completely. A vortex mixer or sonicator can be used to aid dissolution.
-
Once fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution appropriately, typically at low temperatures and protected from light, as per experimental requirements.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling BGC20-761
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of BGC20-761, a selective, high-affinity SR-6 antagonist. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is paramount when handling this compound. The following table summarizes the required personal protective equipment and handling procedures.
| Aspect | Guideline | Details |
| Eye/Face Protection | Safety glasses with side shields or goggles | Ensure full coverage to prevent splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Wear gloves at all times and change them immediately if contaminated. A lab coat should be worn to protect street clothes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoid inhalation of dust or aerosols. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary. |
| General Handling | Avoid contact with skin, eyes, and clothing | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
| Aspect | Guideline | Details |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area | Protect from moisture and direct sunlight. |
| Disposal | Dispose of in accordance with local, state, and federal regulations | Unused material and contaminated waste should be treated as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. |
| Spill Management | Evacuate the area and ventilate. Wear appropriate PPE. | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. |
Experimental Protocol: In Vivo Antagonist Activity Assessment
This protocol outlines a general procedure for assessing the antagonist activity of this compound in a rodent model. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
Objective: To evaluate the in vivo efficacy of this compound as a 5-HT6 receptor antagonist.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
5-HT6 receptor agonist
-
Test animals (e.g., rats or mice)
-
Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles)
-
Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.
-
Animal Dosing:
-
Divide animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Allow for a pre-treatment period for the compound to reach target tissues.
-
-
Agonist Challenge: Administer the 5-HT6 receptor agonist to induce a measurable behavioral or physiological effect.
-
Behavioral/Physiological Assessment: Conduct the chosen behavioral test or measure the physiological parameter of interest at specified time points after the agonist challenge.
-
Data Collection and Analysis: Record all data and perform statistical analysis to determine the effect of this compound on the agonist-induced response.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize animals according to approved institutional protocols. Tissues may be collected for further analysis.
Safe Handling and Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and experimental use of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
